CGP 20712
Description
Properties
CAS No. |
137888-49-4 |
|---|---|
Molecular Formula |
C23H25F3N4O5 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide |
InChI |
InChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33) |
InChI Key |
GKJZEKSHCJELPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino)-3-(4-(1-methyl-4-trifluoromethyl-2-imidazoylyl)phenoxy)-2-propanol methanesulfonate 2-hydroxy-5-(2-(hydroxy-3-(4-((1-methyl-4-trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)aminoethoxy)benzamide CGP 20712 CGP 20712A CGP 26505 CGP-20712 CGP-20712-A CGP-20712A CGP-26505 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CGP 20712
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 is a potent and highly selective β1-adrenoceptor antagonist that has become an invaluable pharmacological tool for the characterization and differentiation of β-adrenergic receptor subtypes. Its primary mechanism of action is the competitive and selective blockade of β1-adrenoceptors, thereby inhibiting the downstream signaling cascade typically initiated by endogenous catecholamines like adrenaline and noradrenaline. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective β1-Adrenergic Receptor Antagonism
This compound exerts its pharmacological effects through competitive binding to β1-adrenergic receptors.[1] As an antagonist, it occupies the receptor's binding site without activating it, thereby preventing the binding of endogenous agonists such as adrenaline and noradrenaline. This blockade effectively inhibits the physiological responses mediated by β1-adrenoceptor activation.
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The accumulation of cAMP, a second messenger, activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, culminating in a physiological response. In cardiac tissue, for instance, this cascade results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. This compound, by blocking the initial step of agonist binding, effectively abrogates this entire signaling pathway.
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.7 nM | β1-adrenoceptor | The half maximal inhibitory concentration required to displace a radioligand from the β1-adrenoceptor.[2] |
| Ki | 0.3 nM | β1-adrenoceptor | The inhibition constant, representing the affinity of this compound for the β1-adrenoceptor.[1] |
| Selectivity | ~10,000-fold | β1 vs. β2 | This compound exhibits a significantly higher affinity for the β1-adrenoceptor compared to the β2-adrenoceptor.[2] |
| KB | 0.3 nmol/l | β1-adrenoceptor | The equilibrium dissociation constant for a competitive antagonist.[3] |
Table 1: Affinity and Potency of this compound for β1-Adrenoceptors
Experimental Protocols
The characterization of this compound's mechanism of action relies on two key experimental assays: radioligand binding assays and adenylyl cyclase functional assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the IC50 and Ki of this compound at β1 and β2-adrenoceptors.
Materials:
-
Membrane Preparation: Membranes from tissues or cells expressing β-adrenoceptors (e.g., rat neocortex for a mixed population of β1 and β2, and rat cerebellum for a predominantly β2 population).
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenoceptor antagonist.
-
Competitor: CGP 20712A.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.
-
Assay Setup: In a final volume of 250 µL, add the following to assay tubes:
-
50 µL of membrane suspension.
-
50 µL of [3H]DHA (at a concentration near its Kd, e.g., 1 nM).
-
50 µL of a range of concentrations of CGP 20712A (e.g., 10^-12 M to 10^-4 M).
-
For total binding, add 50 µL of buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712A to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of β-adrenoceptor blockade by this compound, which is the inhibition of adenylyl cyclase activity.
Objective: To determine the inhibitory effect of this compound on agonist-stimulated adenylyl cyclase activity.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Agonist: Isoprenaline (a non-selective β-adrenoceptor agonist).
-
Antagonist: CGP 20712A.
-
Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and MgCl2.
-
Stopping Solution: e.g., a solution containing EDTA and a tracer amount of [3H]cAMP.
-
cAMP Assay Kit: (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Protocol:
-
Pre-incubation: Pre-incubate the membrane preparation with various concentrations of CGP 20712A for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a fixed concentration of isoprenaline (e.g., a concentration that elicits a submaximal response).
-
Incubation: Incubate for a specific time (e.g., 10 minutes) at 30°C.
-
Termination: Stop the reaction by adding the stopping solution and boiling the samples.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the log concentration of CGP 20712A.
-
Determine the IC50 value of CGP 20712A for the inhibition of isoprenaline-stimulated adenylyl cyclase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Workflow for a Radioligand Competition Binding Assay.
Conclusion
This compound is a cornerstone tool in adrenergic pharmacology due to its high potency and remarkable selectivity for the β1-adrenoceptor. Its mechanism of action, centered on competitive antagonism of the β1-receptor, has been rigorously defined through radioligand binding and functional assays. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate this important compound.
References
CGP 20712 A: A Comprehensive Technical Guide to a Highly Selective β1-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CGP 20712 A, a potent and highly selective antagonist of the β1-adrenergic receptor. This document details its pharmacological properties, mechanism of action, and the experimental protocols utilized for its characterization, offering a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction to this compound A
This compound A is a synthetic, organic compound recognized for its exceptional selectivity for the β1-adrenergic receptor over other adrenergic receptor subtypes.[1][2][3] This high degree of selectivity makes it an invaluable pharmacological tool for the specific investigation of β1-adrenergic signaling pathways and a lead compound in the development of cardioselective drugs. Chemically, it is identified as 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate.[4] Its primary mechanism of action involves competitive binding to β1-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and inhibiting their downstream effects.[2][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound A have been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.
Table 1: Binding Affinity of this compound A for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference |
| Human β1 | 0.3 | 9.52 | [2][3] |
| Human β2 | - | - | |
| Human β3 | - | - | |
| Rat β1 | - | - | |
| Rat β2 | - | - |
Ki (inhibition constant) represents the concentration of the antagonist that occupies 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Table 2: Functional Potency and Selectivity of this compound A
| Parameter | Value | Receptor Subtype | Assay Conditions | Reference |
| IC50 | 0.7 nM | β1-adrenergic receptor | Inhibition of adenylyl cyclase | [1] |
| β2/β1 Selectivity Ratio | ~10,000-fold | β1 vs. β2 | Radioligand binding assay | [1][4] |
| β3/β1 Selectivity Ratio | 4169-fold | β1 vs. β3 | Radioligand binding assay | [5][6] |
IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological response by 50%. The selectivity ratio is calculated from the ratio of Ki or IC50 values for the different receptor subtypes.
Signaling Pathways and Mechanism of Action
This compound A acts as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs signaling pathway.[7] In its resting state, the β1-adrenergic receptor is associated with a heterotrimeric G-protein consisting of Gαs, Gβ, and Gγ subunits.
Upon binding of an agonist (e.g., adrenaline), the receptor undergoes a conformational change, leading to the dissociation of GDP from the Gαs subunit and the binding of GTP. This activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.
This compound A competitively binds to the β1-adrenergic receptor, preventing agonist binding and thereby blocking the entire downstream signaling cascade.
Experimental Protocols
The characterization of this compound A relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for key in vitro assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound A for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
4.1.1. Materials
-
Cell Membranes: Membranes prepared from cells or tissues expressing the β1-adrenergic receptor (e.g., CHO cells stably expressing the human β1-AR, rat cardiac ventricular membranes).
-
Radioligand: A non-selective β-adrenergic antagonist radiolabeled with a high-specific-activity isotope (e.g., [3H]Dihydroalprenolol ([3H]DHA) or [125I]Iodocyanopindolol).
-
This compound A: A stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-specific antagonist (e.g., propranolol).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound A.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4.1.3. Data Analysis
-
Calculate the specific binding at each concentration of this compound A by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound A concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound A to inhibit agonist-stimulated adenylyl cyclase activity, providing a measure of its functional antagonism (IC50).
4.2.1. Materials
-
Cell Membranes: Membranes from cells expressing the β1-adrenergic receptor.
-
Agonist: A β-adrenergic agonist (e.g., isoproterenol).
-
This compound A: A stock solution of known concentration.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, ATP, a GTP source, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., ELISA, HTRF).
4.2.2. Procedure
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound A.
-
Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., isoproterenol at its EC80) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Termination: Stop the reaction by adding a stop solution (often provided in the cAMP detection kit).
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection method according to the manufacturer's instructions.
4.2.3. Data Analysis
-
Subtract the basal cAMP level from all other values.
-
Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound A concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Selectivity Profile
A key feature of this compound A is its remarkable selectivity for the β1-adrenergic receptor. This selectivity is crucial for its use as a specific pharmacological tool and for minimizing off-target effects in potential therapeutic applications.
Conclusion
This compound A stands out as a highly potent and selective β1-adrenergic antagonist. Its well-characterized pharmacological profile, supported by robust in vitro data, makes it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the β1-adrenergic receptor. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this and other similar compounds, facilitating further advancements in cardiovascular pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
CGP 20712 A: A Technical Guide to a Seminal β1-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 A, chemically known as 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl) phenoxy]-2-propanol methanesulfonate, is a highly potent and selective β1-adrenoceptor antagonist that has played a pivotal role in the pharmacological characterization of adrenergic receptors.[1] Developed by Ciba-Geigy, its remarkable selectivity for the β1-adrenoceptor over the β2-adrenoceptor has established it as an indispensable tool in cardiovascular research and drug discovery. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with this compound A, designed to equip researchers with the detailed information necessary for its effective application.
Discovery and History
Pharmacological Profile
This compound A is a competitive antagonist at the β1-adrenoceptor. Its high affinity for this receptor subtype allows it to effectively block the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting their downstream signaling effects.[2][3]
Quantitative Pharmacological Data
The pharmacological profile of this compound A is distinguished by its sub-nanomolar affinity for the β1-adrenoceptor and its profound selectivity over the β2-adrenoceptor. This is quantitatively summarized in the tables below.
| Parameter | Value | Species | Tissue/System | Reference |
| Binding Affinity (Ki) | ||||
| β1-adrenoceptor | 0.3 nM | Rat | Not Specified | [2][3] |
| Inhibitory Concentration (IC50) | ||||
| β1-adrenoceptor | 0.7 nM | Not Specified | Not Specified | [4] |
| Selectivity | ||||
| β2/β1 IC50 Ratio | ~10,000-fold | Rat | Neocortical Membranes | [1] |
Table 1: Binding Affinity and Potency of this compound A
| Parameter | Agonist | This compound A Concentration | Effect | Species | Tissue | Reference |
| Functional Antagonism | (-)-Adrenaline | 300 nM | Unmasks β2-adrenoceptor-mediated effects | Rat | Sinoatrial Node | [5] |
Table 2: Functional Activity of this compound A
Mechanism of Action and Signaling Pathways
This compound A exerts its effects by competitively binding to β1-adrenoceptors, which are G-protein coupled receptors (GPCRs) predominantly found in cardiac tissue. This binding prevents the association of endogenous agonists, thereby inhibiting the canonical β1-adrenergic signaling cascade.
Canonical β1-Adrenergic Signaling Pathway
The primary signaling pathway initiated by β1-adrenoceptor activation is the Gs-adenylyl cyclase-cAMP-PKA cascade. This compound A blocks this pathway at its inception.
Canonical β1-Adrenergic Signaling Pathway Blockade by this compound A
Experimental Protocols
The high selectivity of this compound A makes it an invaluable tool for distinguishing between β1- and β2-adrenoceptor populations in a given tissue. The following is a representative protocol for a competitive radioligand binding assay using this compound A to characterize β-adrenoceptor subtypes, based on the principles described in the literature.
Radioligand Binding Assay for β-Adrenoceptor Subtype Quantification
Objective: To determine the relative proportions of β1- and β2-adrenoceptors in a tissue sample (e.g., rat neocortex) using [3H]dihydroalprenolol ([3H]DHA) and this compound A.
Materials:
-
Tissue of interest (e.g., rat neocortex, cerebellum)
-
[3H]dihydroalprenolol ([3H]DHA)
-
This compound A
-
Propranolol (for non-specific binding determination)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes containing a constant concentration of [3H]DHA (typically at or near its Kd).
-
Add increasing concentrations of this compound A to the tubes.
-
Include tubes for total binding (only [3H]DHA) and non-specific binding ([3H]DHA + a high concentration of propranolol, e.g., 1 µM).
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding of [3H]DHA as a function of the log concentration of this compound A.
-
Analyze the resulting competition curve. A biphasic curve indicates the presence of both β1- and β2-adrenoceptors, with the first phase representing displacement from β1-receptors and the second from β2-receptors.
-
Fit the data to a two-site model to determine the IC50 values for each site and the relative proportion of each receptor subtype.
-
References
- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to CGP 20712: A Potent and Selective β1-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP 20712 is a highly potent and selective antagonist of the β1-adrenergic receptor, a critical component of the sympathetic nervous system primarily located in cardiac tissue. Its remarkable selectivity over the β2-adrenergic receptor makes it an invaluable tool in cardiovascular research and a lead compound in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and an exploration of its impact on cellular signaling pathways are also presented to facilitate its application in research and drug development.
Chemical Structure and Identifiers
This compound is a synthetic organic compound. Its chemical structure is characterized by a substituted phenoxypropanolamine backbone, a common feature in many β-blockers, linked to a trifluoromethyl-substituted imidazole moiety. The precise chemical arrangement confers its high affinity and selectivity for the β1-adrenergic receptor.
Chemical Structure:
Table 1: Chemical Identifiers for this compound and its Common Salt Forms
| Identifier | This compound (Free Base) | This compound Dihydrochloride | CGP 20712A (Mesylate) |
| IUPAC Name | 2-hydroxy-5-(2-((2-hydroxy-3-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)amino)ethoxy)benzamide | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride | 1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol methanesulfonate[1] |
| CAS Number | 137888-49-4[2] | 1216905-73-5[3] | 105737-62-0 |
| Molecular Formula | C23H25F3N4O5[2] | C23H25F3N4O5 · 2HCl | C23H25F3N4O5 · CH4O3S |
| Molecular Weight | 494.46 g/mol [2] | 567.39 g/mol | 590.57 g/mol |
| SMILES | Cn1cc(nc1c2ccc(cc2)OCC(CNCCOc3ccc(c(c3)C(=O)N)O)O)C(F)(F)F | Cl.Cl.CN1C=C(N=C1C1=CC=C(OCC(O)CNCCOC2=CC=C(O)C(=C2)C(N)=O)C=C1)C(F)(F)F | CS(O)(=O)=O.Cn1cc(nc1-c2ccc(OCC(O)CNCCOc3ccc(O)c(c3)C(N)=O)cc2)C(F)(F)F |
| InChI Key | GKJZEKSHCJELPL-UHFFFAOYSA-N | PURFQCFKYNMIQF-UHFFFAOYSA-N | VFPOVCXWKBYDNF-UHFFFAOYSA-N |
Physicochemical and Pharmacological Properties
This compound exhibits physicochemical properties that influence its biological activity and experimental handling. Its pharmacological profile is dominated by its high-affinity and selective antagonism of the β1-adrenergic receptor.
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Physical Form | Solid, white to off-white powder | |
| Solubility | Dihydrochloride salt: Soluble to 50 mM in water. Mesylate salt: DMSO: 80 mg/mL (135.46 mM) | [4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from moisture. | [4] |
| β1-Adrenergic Receptor Affinity (IC50) | 0.7 nM | [3][4][5][6][7] |
| β1-Adrenergic Receptor Affinity (Ki) | 0.3 nmol/L | [2][8] |
| Selectivity | ~10,000-fold selective for β1 over β2-adrenoceptors | [3][5][6] |
Signaling Pathways
As a β1-adrenergic receptor antagonist, this compound primarily functions by blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the β1-adrenergic receptor. This inhibition modulates downstream signaling cascades.
Canonical Gs-cAMP-PKA Pathway
The canonical signaling pathway for the β1-adrenergic receptor involves its coupling to a stimulatory G protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cellular response. By blocking the initial receptor activation, this compound effectively inhibits this entire cascade.
Non-Canonical Signaling Pathways
Recent research has unveiled that β1-adrenergic receptors can also signal through pathways independent of Gs-cAMP-PKA. These non-canonical pathways can be initiated by the transactivation of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), or through β-arrestin-mediated signaling.[9][10][11] These alternative pathways can lead to the activation of the Ras/Raf/MEK/ERK cascade, influencing cellular processes like gene expression and cell growth.[10][11] The precise impact of this compound on these non-canonical pathways is an active area of investigation.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound in vitro.
Radioligand Competition Binding Assay
This assay is used to determine the affinity of this compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing β1-adrenergic receptors (e.g., from rat neocortex)
-
[3H]Dihydroalprenolol ([3H]DHA) as the radioligand
-
CGP 20712A (methanesulfonate salt)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue or cell line known to express β1-adrenergic receptors.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, a fixed concentration of [3H]DHA (typically at its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, a fixed concentration of [3H]DHA, and a high concentration of a non-selective β-adrenergic antagonist (e.g., 1 µM propranolol).
-
Competition: Add membrane preparation, a fixed concentration of [3H]DHA, and varying concentrations of CGP 20712A (e.g., from 10^-12 M to 10^-5 M).[1]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]DHA binding against the log concentration of CGP 20712A.
-
Determine the IC50 value (the concentration of CGP 20712A that inhibits 50% of specific [3H]DHA binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound A | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. β1-adrenergic receptor antagonists signal via PDE4 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CGP 20712 for β1-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of CGP 20712, a cornerstone tool in adrenergic research, with a specific focus on its remarkable selectivity for the β1-adrenoceptor subtype. Through a comprehensive review of binding affinity and functional antagonism data, this document provides a detailed understanding of its mechanism of action and the experimental methodologies used for its characterization.
Core Concept: The High Selectivity of this compound
This compound is a potent and highly selective competitive antagonist of the β1-adrenoceptor.[1][2][3][4][5] Its primary mechanism of action involves binding to β1-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline and blocking their downstream effects.[2][3] This selectivity is crucial for dissecting the specific physiological roles of the β1-adrenoceptor from those of the β2 and β3 subtypes.
The selectivity of this compound for the β1-adrenoceptor over the β2-adrenoceptor is exceptionally high, with reported selectivity ratios reaching as high as 10,000-fold.[1][4][6] Studies have also demonstrated significant selectivity over the β3-adrenoceptor, with one study reporting a 4169-fold higher affinity for β1 over β3.[7][8] This remarkable specificity makes this compound an invaluable pharmacological tool for in vitro and in vivo studies.
Quantitative Analysis of this compound Affinity and Potency
The selectivity of this compound is quantitatively defined by its binding affinity (Ki), the concentration required to inhibit 50% of a response (IC50), and its antagonist potency (pA2). The following tables summarize key quantitative data from various studies.
| Parameter | Receptor Subtype | Value (nM) | Experimental System | Reference |
| Ki | β1-adrenoceptor | 0.3 | Not specified | [2][3] |
| IC50 | β1-adrenoceptor | 0.7 | Not specified | [1][4][5] |
| pKD | β1-adrenoceptor | 9.5 ± 0.9 | Sheep ventricular myocardium | [9] |
| pKD | β2-adrenoceptor | 4.5 ± 0.4 | Sheep ventricular myocardium | [9] |
Table 1: Binding Affinity of this compound for β-Adrenoceptor Subtypes
| Parameter | Agonist | Antagonist | Value | Experimental System | Reference |
| KB | (-)-Adrenaline | This compound | 0.3 nM | Rat right atria | [10] |
Table 2: Functional Antagonism of this compound
Experimental Protocols for Determining Selectivity
The high selectivity of this compound has been established through rigorous experimental protocols, primarily radioligand binding assays and functional antagonism studies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[11] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radioligand is then measured to determine its binding affinity.
Typical Experimental Workflow:
-
Membrane Preparation: Membranes expressing the target β-adrenoceptor subtype (β1, β2, or β3) are prepared from tissues or cultured cells.[12][13] Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[12] The final pellet is resuspended in a suitable buffer.[12]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]dihydroalprenolol or [3H]-CGP 12177) and varying concentrations of the competing unlabeled ligand (this compound).[6][9][14] The incubation is typically carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12][14]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[12][13] The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. These curves are then analyzed using non-linear regression to determine the IC50 value, which is subsequently used to calculate the inhibition constant (Ki).[12]
Functional Assays: Adenylyl Cyclase Activity
Functional assays measure the biological response elicited by receptor activation or blockade. For β-adrenoceptors, a common functional assay is the measurement of adenylyl cyclase activity, a key enzyme in the β-adrenergic signaling pathway.
Typical Experimental Protocol:
-
Cell/Tissue Preparation: Prepare cells or tissues expressing the β-adrenoceptor of interest.
-
Agonist Stimulation: Stimulate the cells/tissues with a β-adrenoceptor agonist (e.g., isoprenaline) in the presence and absence of varying concentrations of this compound.
-
Measurement of cAMP: Terminate the reaction and measure the intracellular concentration of cyclic AMP (cAMP), the product of adenylyl cyclase activity. This can be done using various methods, including radioimmunoassays or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Generate dose-response curves for the agonist in the presence of the antagonist. The rightward shift of the dose-response curve caused by the antagonist is used to determine its potency, often expressed as the pA2 value derived from a Schild analysis.[15][16][17]
β1-Adrenoceptor Signaling Pathway
Understanding the signaling pathway of the β1-adrenoceptor is essential for interpreting the effects of antagonists like this compound. β1-adrenoceptors are G-protein coupled receptors (GPCRs) primarily coupled to the stimulatory G-protein, Gs.[18][19][20]
Canonical Pathway:
-
Ligand Binding: Binding of an agonist (e.g., adrenaline, noradrenaline) to the β1-adrenoceptor induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.[18][19]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).[18][19]
-
Downstream Effects: PKA phosphorylates various intracellular proteins, leading to the characteristic physiological responses of β1-adrenoceptor stimulation, such as increased heart rate and contractility.[19][20]
Non-Canonical Pathway:
In some cell types, such as striatal neurons, β1-adrenoceptors can also activate a distinct, cAMP-independent signaling pathway.[21][22] This pathway involves the transactivation of a receptor tyrosine kinase (RTK), leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade and subsequent phosphorylation of the transcription factor CREB.[21][22]
Logical Relationship of this compound Selectivity
The high selectivity of this compound for β1-adrenoceptors is a result of its differential binding affinity for the various β-adrenoceptor subtypes. This relationship can be visualized as a hierarchical preference.
Conclusion
This compound stands out as a pharmacological tool of immense value due to its profound and well-documented selectivity for the β1-adrenoceptor. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define its interaction with this crucial receptor subtype. For researchers and drug development professionals, a thorough understanding of this compound's selectivity is paramount for the accurate interpretation of experimental results and the rational design of novel therapeutics targeting the adrenergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. CGP-20712 - Immunomart [immunomart.com]
- 6. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pa2 determination | PPTX [slideshare.net]
- 18. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of CGP 20712: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly selective and potent antagonist of the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue.[1][2][3] Its remarkable selectivity makes it an invaluable tool in preclinical research for differentiating between β1- and β2-adrenoceptor subtypes and for investigating the physiological and pathological roles of β1-AR signaling. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological properties, experimental applications, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism at the β1-adrenergic receptor. By binding to this receptor, it blocks the binding of endogenous catecholamines such as adrenaline and noradrenaline, thereby inhibiting their downstream effects.[2][3] This blockade primarily impacts the positive chronotropic (heart rate) and inotropic (contractility) responses mediated by β1-AR stimulation in the heart.[1][2][3]
Quantitative Pharmacological Data
The preclinical evaluation of this compound has yielded precise quantitative data on its binding affinity and inhibitory potency. These parameters are crucial for designing and interpreting experiments.
| Parameter | Value | Receptor Subtype | Tissue/System | Reference |
| Ki | 0.3 nmol/L | β1-Adrenoceptor | Not Specified | [2][3] |
| IC50 | 0.7 nM | β1-Adrenoceptor | Not Specified | [4] |
| Selectivity | ~10,000-fold | β1 vs. β2 | Not Specified | [4] |
| pA2 | 9.29 | β1-Adrenoceptor | Human right atrial appendage | [5] |
| pA2 | 5.65 | Putative β4-Adrenoceptor | Rat fat cells | [6] |
| pKi | 5.26 | α1-Adrenoceptor | Rat Aorta | [7] |
Experimental Protocols
This compound is frequently employed in two main types of preclinical assays: radioligand binding assays to determine receptor affinity and density, and functional assays to assess its antagonist activity on tissue or cellular responses.
Radioligand Binding Assay for β-Adrenoceptor Subtype Quantification
This protocol provides a general framework for a competitive radioligand binding assay to differentiate β1- and β2-adrenoceptors using CGP 20712A.
Objective: To determine the relative densities of β1- and β2-adrenoceptors in a given tissue homogenate.
Materials:
-
Tissue of interest (e.g., rat neocortex, heart ventricles)
-
[3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]-ICYP) as the non-selective radioligand
-
CGP 20712A (selective β1-antagonist)
-
ICI 118,551 (selective β2-antagonist, for comparison)
-
Propranolol (non-selective β-antagonist, for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of propranolol (e.g., 1 µM).
-
Competition Binding: Membrane preparation, radioligand, and increasing concentrations of CGP 20712A.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP 20712A.
-
Analyze the resulting competition curve using non-linear regression to determine the IC50 value(s). A biphasic curve indicates the presence of both β1- and β2-adrenoceptors.
-
Functional Assay for Positive Chronotropic Effects in Rat Atria
This protocol outlines a method to assess the functional antagonism of this compound on agonist-induced increases in heart rate in isolated rat right atria.
Objective: To determine the potency of this compound in blocking the positive chronotropic effects of β-adrenergic agonists.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
β-adrenergic agonist (e.g., isoprenaline, adrenaline)
-
This compound
-
Isolated organ bath system with force-displacement transducers and a heart rate monitor
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect out the heart. Isolate the right atrium and mount it in an organ bath containing gassed Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the atrium to equilibrate for at least 60 minutes, with regular changes of the bath solution, until a stable spontaneous beating rate is achieved.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the β-adrenergic agonist by adding increasing concentrations to the bath and recording the steady-state heart rate at each concentration.
-
Antagonist Incubation: Wash out the agonist and allow the atrial rate to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis:
-
Plot the heart rate response against the log concentration of the agonist in the absence and presence of this compound.
-
Calculate the EC50 values for the agonist in both conditions.
-
A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist potency.
-
Signaling Pathways and Visualizations
This compound acts by blocking the canonical β1-adrenergic receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflows.
β1-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like adrenaline or noradrenaline, the β1-AR couples to a stimulatory G-protein (Gs).[1][8] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological responses.[1][8][9]
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow for Radioligand Displacement Assay
The following diagram illustrates the logical steps involved in a radioligand displacement assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow for a Radioligand Displacement Assay.
Logical Diagram of β1 vs. β2 Adrenoceptor Selectivity
This diagram illustrates the principle of using this compound to distinguish between β1 and β2 adrenoceptors based on its high selectivity.
Caption: Logical Basis of this compound's β1-Adrenoceptor Selectivity.
Conclusion
This compound is a cornerstone pharmacological tool for the preclinical investigation of β1-adrenergic receptor function. Its high selectivity allows for the precise dissection of β1- versus β2-adrenoceptor mediated effects in a variety of experimental systems. The data and protocols summarized in this guide provide a foundation for researchers to effectively utilize this compound in their studies of cardiovascular physiology, pharmacology, and drug discovery. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding its mechanism of action and application.
References
- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization and autoradiographic localization of beta-adrenoceptor subtypes in human cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of beta-adrenergic receptors by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α1-Adrenoceptor antagonist properties of CGP 12177A and other β-adrenoceptor ligands: evidence against β3- or atypical β-adrenoceptors in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. discoverbiotech.com [discoverbiotech.com]
A Technical Guide to Utilizing CGP 20712 in G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of CGP 20712 in GPCR Pharmacology
This compound is a vital pharmacological tool for researchers studying G-protein coupled receptors (GPCRs), specifically the β-adrenergic receptor family. It is a highly potent and selective competitive antagonist for the β1-adrenoceptor.[1][2] This remarkable selectivity allows for the precise dissection of β1-adrenergic signaling pathways from those mediated by β2 and β3 subtypes, making it an indispensable compound for quantifying receptor populations and elucidating their physiological roles.[3][4] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its application in key experimental assays.
Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenoceptor.[1][2] Its primary mechanism involves binding to the receptor's orthosteric site, the same site recognized by endogenous catecholamines like adrenaline and noradrenaline. By occupying this site, this compound prevents agonist binding and subsequent receptor activation, thereby blocking downstream signaling cascades such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1][5] Its utility is defined by its exceptionally high affinity for the β1 subtype compared to other β-adrenoceptors.[6][7]
Quantitative Data: Receptor Binding Affinity and Selectivity
The efficacy of this compound as a research tool is rooted in its quantitative pharmacological profile. Its high affinity for the β1-adrenoceptor and significantly lower affinity for β2- and β3-adrenoceptors are critical for designing experiments that can pharmacologically isolate β1-receptor-mediated effects.
| Parameter | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor | Selectivity (β1 vs. β2) | Selectivity (β1 vs. β3) | Reference |
| Ki | 0.3 nM | - | - | - | - | [1][2] |
| IC50 | 0.7 nM | - | - | ~10,000-fold | - | [3][8] |
| pKi | - | - | 5.1 - 5.7 | - | - | [9] |
| Selectivity Fold | - | - | - | 501-fold | 4169-fold | [6][7] |
Table 1: Summary of reported binding affinities and selectivity for CGP 20712A at human β-adrenoceptor subtypes. Values can vary based on experimental conditions and tissue/cell types used.
Visualizing the β1-Adrenergic Signaling Pathway
The canonical signaling pathway initiated by the activation of the β1-adrenoceptor involves the Gs protein, leading to the production of cAMP. This compound acts by blocking the initial step of this cascade.
Experimental Protocols
This compound is predominantly used in two main types of assays: radioligand binding assays to quantify receptors and functional assays to measure the physiological response to receptor activation.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the density of β1-adrenoceptors (Bmax) and the affinity (Ki) of competing ligands in a given tissue or cell preparation.[10][11] The principle involves incubating a membrane preparation with a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and increasing concentrations of unlabeled this compound. The biphasic displacement curve generated allows for the differentiation of high-affinity (β1) and low-affinity (β2) binding sites.[3]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[12]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:[12]
-
50 µL of assay buffer (for total binding) or a high concentration of a non-selective antagonist like propranolol (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically spanning 10^-12 to 10^-5 M).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]DHA, typically at its Kd concentration).
-
100 µL of membrane preparation (e.g., 20-50 µg protein).
-
-
Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[12][13]
-
-
Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[12][13]
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 values for the high-affinity (β1) and low-affinity (β2) sites, and the relative proportion of each subtype.
-
Adenylyl Cyclase (AC) Functional Assay
This assay measures the ability of this compound to block agonist-induced activation of adenylyl cyclase, the primary effector enzyme for β1-adrenoceptors.[8][14] By measuring the production of cAMP, one can determine the functional contribution of β1-receptors to the overall adrenergic response.
Methodology:
-
Membrane Preparation:
-
Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
-
-
AC Reaction:
-
In separate tubes or a 96-well plate, set up the reaction mixture on ice. The mixture typically contains:
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
ATP (the substrate for the enzyme).[14]
-
A cAMP phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A GTP source (e.g., GTP or a non-hydrolyzable analog like GppNHp) for G-protein activation.[14]
-
An ATP regenerating system (e.g., creatine kinase and phosphocreatine).
-
-
Add varying concentrations of this compound to the appropriate tubes.
-
Add a fixed, stimulatory concentration of a β-agonist (e.g., isoproterenol).
-
Initiate the reaction by adding the membrane preparation and transferring the plate/tubes to a 30-37°C water bath for 10-20 minutes.
-
-
Termination and cAMP Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated AC activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the functional potency of this compound in that system. A Schild analysis can also be performed to determine the antagonist's equilibrium constant (KB).[16][17]
-
Conclusion
This compound remains a cornerstone tool in GPCR pharmacology due to its high potency and exceptional selectivity for the β1-adrenoceptor.[1][8] Its application in radioligand binding and functional assays allows researchers to accurately quantify β1-receptor populations and isolate their contributions to complex physiological processes.[4] The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists aiming to leverage the power of this compound in their exploration of adrenergic signaling and broader GPCR-targeted drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CGP 20712A | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of adenylyl cyclase activity using a fluorescent ATP substrate and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
The Utilization of CGP 20712: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Basic Research Applications of the Selective β1-Adrenoceptor Antagonist, CGP 20712.
For researchers, scientists, and professionals in drug development, the selective β1-adrenoceptor antagonist this compound serves as a critical tool for the precise dissection of adrenergic signaling pathways. Its high affinity and selectivity for the β1-adrenoceptor over its β2 and β3 counterparts have established it as an invaluable ligand in a multitude of basic research applications, from receptor quantification to the elucidation of physiological and pathological mechanisms. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Properties and Quantitative Data
This compound is a potent and highly selective antagonist of the β1-adrenergic receptor. This selectivity is fundamental to its utility in distinguishing β1- from β2-adrenoceptor populations within the same tissue or cell preparation. The quantitative parameters of this compound's interaction with adrenergic receptors are summarized below.
| Parameter | Value | Receptor Subtype | Species/System | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | Not Specified | [1][2] |
| Ki | 0.3 nmol/L | β1-adrenoceptor | Not Specified | [3][4] |
| Selectivity | ~10,000-fold over β2 | β1 vs β2 | Not Specified | [1][5] |
| Selectivity | 501-fold over β2 | human β1 vs β2 | CHO cells | [6][7] |
| Selectivity | 4169-fold over β3 | human β1 vs β3 | CHO cells | [6][7] |
| KB | 0.3 nmol/l | β1-adrenoceptors | Rat sinoatrial node | [8] |
Key Experimental Applications and Protocols
The high selectivity of this compound makes it an indispensable tool in several key experimental paradigms. Detailed protocols for its primary applications are provided below.
Radioligand Binding Assays for Receptor Quantification
This compound is extensively used in competition binding assays to determine the relative densities of β1- and β2-adrenoceptors in a given tissue or cell membrane preparation.[5][9] In this setup, a non-selective radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA) or 125I-cyanopindolol (125I-CYP), is competed off the receptors by increasing concentrations of the unlabeled this compound.[5][10] The resulting biphasic competition curve allows for the quantification of the two receptor subtypes.[5]
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final reaction volume of 250 µL per well.
-
Prepare serial dilutions of this compound A, typically ranging from 10-12 M to 10-4 M.[10]
-
To each well, add:
-
50 µL of the appropriate this compound A dilution or buffer (for total binding).
-
50 µL of a fixed concentration of the radioligand (e.g., [3H]DHA or 125I-CYP). The concentration of the radioligand should be close to its Kd value.
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).
-
-
For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) instead of this compound A.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound A concentration.
-
Analyze the resulting biphasic competition curve using non-linear regression to determine the IC50 values for the high-affinity (β1) and low-affinity (β2) binding sites, as well as the relative proportion of each receptor subtype. The Ki values can then be calculated using the Cheng-Prusoff equation.
-
Functional Assays: Measurement of cAMP Accumulation
This compound is crucial for isolating β1-adrenoceptor-mediated effects on downstream second messenger systems, most notably the production of cyclic AMP (cAMP). By blocking the β1-adrenoceptor, the contribution of β2-adrenoceptors to the overall cAMP response upon stimulation with a non-selective agonist like isoproterenol can be determined. Conversely, in the presence of a selective β2-antagonist, the specific effect of β1-adrenoceptor activation can be studied. Some studies have also suggested that CGP 20712A can act as an inverse agonist, reducing basal cAMP levels in certain cell types.[11][12]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Plate cells expressing the adrenergic receptors of interest (e.g., primary cardiomyocytes, CHO cells) in a suitable multi-well format.
-
On the day of the experiment, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with this compound (e.g., 10 nM, 100 nM, or 1000 nM) for a sufficient time to ensure receptor binding (e.g., 15-30 minutes).[1]
-
-
Receptor Stimulation:
-
Stimulate the cells with a β-adrenoceptor agonist (e.g., isoproterenol) at various concentrations for a defined period (e.g., 10-15 minutes).
-
-
cAMP Measurement:
-
Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as an ELISA, a fluorescence-based assay, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of this compound.
-
Analyze the data to determine the effect of β1-adrenoceptor blockade on the agonist's potency (EC50) and efficacy (Emax).
-
In Vivo Cardiovascular Studies
This compound is employed in animal models to investigate the specific role of β1-adrenoceptors in cardiovascular regulation. By selectively blocking these receptors, researchers can study their contribution to heart rate, blood pressure, and cardiac contractility under various physiological and pharmacological conditions.
Experimental Protocol: In Vivo Cardiovascular Assessment in Rats
-
Animal Model and Surgical Preparation:
-
Use conscious, freely moving rats to avoid the confounding effects of anesthesia.
-
Implant catheters for intravenous drug administration and blood pressure monitoring.
-
-
Dosing Regimen:
-
Cardiovascular Monitoring:
-
Continuously record cardiovascular parameters, including mean arterial pressure (MAP) and heart rate (HR), before, during, and after drug administration.
-
-
Pharmacological Challenge (Optional):
-
After establishing a stable blockade with this compound, administer a β-adrenoceptor agonist (e.g., isoproterenol or adrenaline) to assess the degree of β1-adrenoceptor antagonism and unmask the effects mediated by other adrenoceptor subtypes.[8]
-
-
Data Analysis:
-
Analyze the changes in MAP and HR in response to this compound and any subsequent pharmacological challenges.
-
Compare the responses between the this compound-treated group and the vehicle control group to determine the specific contribution of β1-adrenoceptors.
-
Conclusion
This compound remains a cornerstone tool in adrenergic receptor research. Its high selectivity for the β1-adrenoceptor provides an unparalleled level of precision for a wide range of in vitro and in vivo studies. The experimental protocols outlined in this guide offer a framework for the effective application of this compound in quantifying receptor populations, dissecting signaling pathways, and understanding the physiological roles of β1-adrenoceptors. For researchers in cardiovascular science, neurobiology, and drug discovery, a thorough understanding of the applications of this compound is essential for advancing our knowledge of adrenergic signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. giffordbioscience.com [giffordbioscience.com]
CGP 20712: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CGP 20712, a potent and highly selective β1-adrenergic receptor antagonist. This document details its chemical properties, mechanism of action, key quantitative data, and experimental protocols for its use in research settings.
Chemical Properties and Identification
This compound is available in several forms, each with a distinct CAS number and molecular weight. It is crucial for researchers to identify the specific form being used to ensure accurate experimental design and data interpretation.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Free Base) | 137888-49-4 | C₂₃H₂₅F₃N₄O₅ | 494.46 |
| This compound A (Mesylate) | 105737-62-0 | C₂₄H₂₉F₃N₄O₈S | 590.57 |
| This compound (Dihydrochloride) | 1216905-73-5 | C₂₃H₂₅F₃N₄O₅ · 2HCl | 567.39 |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to the β1-AR, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
The β1-adrenergic receptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response. By competitively inhibiting the initial step of this pathway, this compound effectively blocks the production of cAMP and the subsequent downstream effects.
Quantitative Pharmacological Data
This compound is distinguished by its high potency and selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This selectivity makes it a valuable tool for dissecting the specific roles of β1-AR in various physiological and pathological processes.
| Parameter | Value | Receptor Subtype | Notes |
| IC₅₀ | 0.7 nM | β1-Adrenergic | Concentration causing 50% inhibition of agonist response.[3][4] |
| Kᵢ | 0.3 nM | β1-Adrenergic | Inhibition constant, indicating binding affinity.[1] |
| Selectivity | ~10,000-fold | β1 vs. β2 | Ratio of IC₅₀ values for β2 versus β1 receptors.[3][5] |
Experimental Protocols
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
For this compound A (Mesylate):
-
Solvent: DMSO.
-
Concentration: A stock solution of 100 mg/mL (169.33 mM) can be prepared.[3] Ultrasonic agitation may be required to fully dissolve the compound.[3]
-
Storage: Store stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[6]
For this compound (Dihydrochloride):
-
Solvent: Water or DMSO.[6]
-
Concentration: Soluble up to 50 mM in water. For DMSO, a 28 mg/mL (49.35 mM) stock can be made, which may require warming and sonication.[6]
-
Storage: Store stock solutions at -20°C or -80°C in aliquots.[6]
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing β1-adrenergic receptors.
-
Radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound.[7] Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective antagonist like propranolol).[7]
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β1-adrenergic receptors.
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX, pH 7.4).
-
cAMP standard solutions.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding the β-adrenergic agonist to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing an unknown compound's interaction with the β1-adrenergic receptor using this compound as a reference compound, and a logical workflow for data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP-20712 - Immunomart [immunomart.com]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP 20712 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly selective β1-adrenoceptor antagonist that is an invaluable tool for the in vitro characterization of adrenergic receptor pharmacology. Its high affinity for the β1-adrenoceptor and approximately 10,000-fold selectivity over the β2-adrenoceptor allow for the precise dissection of β-adrenergic receptor subtype function and distribution in various tissues and cell systems.[1] These application notes provide detailed protocols for the use of this compound in radioligand binding assays and adenylyl cyclase functional assays, enabling researchers to accurately quantify β1- and β2-adrenoceptor populations and assess their functional coupling.
Key Applications
-
Quantification of β1- and β2-Adrenoceptor Density: this compound is instrumental in competition binding assays to determine the relative proportions of β1 and β2 adrenergic receptor subtypes in a given tissue or cell membrane preparation.[1][2]
-
Determination of Binding Affinity (Ki) of Novel Compounds: By competing with a non-selective radioligand, this compound can be used to characterize the binding affinity of unknown compounds for the β1-adrenoceptor.
-
Functional Characterization of β1-Adrenoceptor Signaling: In functional assays, such as adenylyl cyclase activation, this compound can be used to selectively block the β1-adrenoceptor-mediated signaling pathway, thereby isolating the contribution of β2-adrenoceptors to the overall response.
Quantitative Data Summary
The following tables summarize the key binding affinities and concentrations of this compound and other relevant ligands used in the described in vitro assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| This compound | β1-Adrenoceptor | 0.3 nM | 0.7 nM | [3][4] |
| This compound | β2-Adrenoceptor | ~3000 nM | - | [1] |
| Radioligand | Typical Concentration for Binding Assays | Purpose | Reference |
| [3H]Dihydroalprenolol ([3H]DHA) | 0.5 - 20 nM | Non-selective β-adrenoceptor antagonist | [1][5] |
| [3H]CGP 12177 | 0.34 - 4.65 nM (for β1/β2) | Non-selective β-adrenoceptor antagonist | [6] |
| [125I]Cyanopindolol ([125I]CYP) | Varies | Non-selective β-adrenoceptor antagonist | [4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine β1- and β2-Adrenoceptor Density
This protocol describes the use of this compound in a competition binding assay with the non-selective β-adrenoceptor antagonist radioligand, [3H]Dihydroalprenolol ([3H]DHA), to quantify the proportion of β1 and β2 receptors in a sample.
Materials:
-
Cell membranes or tissue homogenates expressing β-adrenoceptors
-
This compound
-
[3H]Dihydroalprenolol ([3H]DHA)
-
Propranolol (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [3H]DHA (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, [3H]DHA, a saturating concentration of propranolol (e.g., 10 µM), and the membrane preparation.
-
Competition Binding: Add binding buffer, [3H]DHA, the membrane preparation, and increasing concentrations of this compound (e.g., 10^-12 M to 10^-5 M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]DHA binding against the log concentration of this compound.
-
The resulting biphasic competition curve can be analyzed using non-linear regression to determine the proportion of high-affinity (β1) and low-affinity (β2) binding sites and their respective Ki values.[1]
-
Protocol 2: Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional consequence of β1-adrenoceptor blockade by this compound on adenylyl cyclase activity, typically stimulated by a non-selective β-agonist like isoproterenol.
Materials:
-
Intact cells or cell membranes expressing β-adrenoceptors
-
This compound
-
Isoproterenol (or another β-agonist)
-
ATP
-
cAMP standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM IBMX, pH 7.4)
-
Reagents for cAMP quantification (e.g., cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit)
-
96-well plates
Procedure:
-
Cell/Membrane Preparation: Prepare intact cells or cell membranes as described in Protocol 1.
-
Pre-incubation with Antagonist: In a 96-well plate, add the cell/membrane preparation and either vehicle or a fixed, selective concentration of this compound (e.g., 100 nM to selectively block β1 receptors). Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Agonist Stimulation: Add increasing concentrations of isoproterenol to the wells and incubate for a defined time (e.g., 10-15 minutes) at 37°C to stimulate adenylyl cyclase.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves for isoproterenol in the presence and absence of this compound.
-
Plot the amount of cAMP produced against the log concentration of isoproterenol.
-
The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism at the β1-adrenoceptor. The remaining response can be attributed to β2-adrenoceptor stimulation.
-
Visualizations
Caption: Signaling pathway of β-adrenergic receptors and antagonism by this compound.
Caption: Experimental workflow for a radioligand competition binding assay.
References
- 1. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 20712 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of CGP 20712, a highly potent and selective β1-adrenoceptor antagonist, in cell culture studies. This document outlines the mechanism of action of this compound, presents its key quantitative data in a structured format, and offers detailed protocols for its application in common cell-based assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its use.
Introduction to this compound
This compound is a selective antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly found in the heart, kidneys, and adipose tissue. Its high affinity and remarkable selectivity for the β1-AR over the β2-AR make it an invaluable tool for dissecting the specific roles of β1-adrenergic signaling in various physiological and pathological processes. In cell culture, this compound is employed to investigate the downstream effects of β1-AR blockade, including its impact on cyclic adenosine monophosphate (cAMP) production, cellular apoptosis, and receptor binding dynamics.
Mechanism of Action: this compound functions as a competitive antagonist at the β1-adrenoceptor. It binds to the receptor, thereby preventing the binding of endogenous agonists like adrenaline and noradrenaline. This blockade inhibits the activation of downstream signaling cascades, most notably the Gs-adenylate cyclase-cAMP pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental design.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 0.7 nM | Not specified | [1][2] |
| Ki | 0.3 nM | Not specified | [3] |
| Selectivity | ~10,000-fold for β1 over β2 | Not specified | [1][2] |
| Effective Concentration (Adenylate Cyclase Inhibition) | 10 nM - 1000 nM | Myocytes | [1] |
| Effective Concentration (Radioligand Binding Assay) | Plateau at 100 nM for β1/β2 differentiation | Rat neocortical membranes | [4] |
| Solubility | DMSO: 100 mg/mL | Not applicable | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | Not applicable | [1] |
Signaling Pathway of β1-Adrenoceptor and Inhibition by this compound
The following diagram illustrates the canonical β1-adrenergic signaling pathway and the point of inhibition by this compound.
Caption: β1-Adrenergic signaling pathway and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.
Materials:
-
Cells or cell membranes expressing β1-adrenoceptors
-
Radiolabeled ligand (e.g., [3H]dihydroalprenolol ([3H]DHA))
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., a high concentration of a non-selective β-antagonist like propranolol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
-
Scintillation fluid
References
Application Notes and Protocols for CGP 20712 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly selective β1-adrenoceptor antagonist, demonstrating a potency approximately 10,000 times greater for β1 over β2 receptors.[1][2] Its primary mechanism of action involves competitive binding to β1-adrenoceptors, which effectively blocks the chronotropic effects of catecholamines like adrenaline and noradrenaline.[3] This selectivity makes this compound an invaluable tool for differentiating between β1- and β2-adrenoceptor-mediated effects in various physiological and pharmacological studies. In some cellular systems, CGP 20712A has been observed to act as an inverse agonist, reducing basal cyclic adenosine monophosphate (cAMP) levels.[4] These application notes provide an overview of its use, dosage, and administration in animal models based on available scientific literature.
Data Presentation: Dosage and Administration
The following tables summarize the reported dosages of this compound in different experimental settings. It is important to note that comprehensive in vivo dosage data for a wide range of adult animal models is limited in publicly available literature. The information provided should be used as a starting point for experimental design, with the acknowledgment that dose-response studies are crucial for any new model or experimental paradigm.
Table 1: In Vivo Dosage of this compound
| Animal Model | Age | Dosage | Route of Administration | Application | Reference |
| Rat | 8-day-old | 5 mg/kg | Not Specified | To assess the role of β1-adrenoceptors in the plasma ACTH response to insulin. | [2] |
Table 2: In Vitro Concentrations of this compound
| Preparation | Concentration | Application | Reference |
| Rat Right Atria | 300 nmol/L | To unmask β2-adrenoceptor-activated effects of adrenaline. | [5] |
| Isolated Ventricular Myocytes | 10 nM, 100 nM, 1000 nM | To selectively antagonize β1-adrenoceptors and study β2-adrenoceptor-mediated adenylate cyclase activation. | [1] |
| In Vitro Binding Assays | 100 nM | To differentiate and quantify β1- and β2-adrenoceptors in tissue homogenates. | [6] |
| Sheep Ventricular Trabeculae | 0.1 µM | To investigate the presence and function of β2-adrenoceptors in cardiac muscle. | [7] |
Experimental Protocols
The following protocols are generalized based on standard laboratory practices for the administration of small molecules to animal models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and/or Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the appropriate vehicle. The choice of vehicle is critical and should be determined based on the solubility of this compound and the route of administration. For initial testing, solubility in sterile saline or PBS should be assessed. If solubility is low, a small amount of a solubilizing agent such as DMSO (e.g., <5% of the final volume) followed by dilution with saline or PBS can be used. The vehicle alone should be tested as a control in a subset of animals to ensure it does not have any confounding effects.
-
Calculate the required amount of this compound. Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Prepare the dosing solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization. If the route of administration is intravenous, the final solution must be sterile-filtered through a 0.22 µm syringe filter.
Protocol 2: Administration of this compound to Rodents
Pre-administration Procedures:
-
Accurately weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
Administration Routes (Examples):
-
Intraperitoneal (IP) Injection:
-
Hold the rodent with its head tilted downwards.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
Subcutaneous (SC) Injection:
-
Lift the skin on the back of the neck or along the flank to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the solution, creating a small bleb under the skin.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Post-administration Monitoring:
-
Monitor the animals for any adverse reactions immediately following administration and at regular intervals as dictated by the experimental design.
-
Observe for expected pharmacological effects and any signs of toxicity.
Visualizations
Signaling Pathway of β1-Adrenoceptor Antagonism
Caption: β1-Adrenergic receptor signaling and the inhibitory action of this compound.
Experimental Workflow for In Vivo Administration
Caption: A generalized workflow for the in vivo administration of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 5. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CGP 20712 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective antagonist for the β1-adrenergic receptor (β1-AR).[1][2] Its remarkable selectivity, approximately 10,000-fold higher for β1 over β2-adrenoceptors, makes it an invaluable tool for the characterization and quantification of β1-adrenergic receptors in various tissues and cell lines.[3][4] These application notes provide detailed protocols and data for the use of this compound in radioligand binding assays, a gold standard for quantifying receptor density and ligand affinity.[5]
Radioligand binding assays are a powerful technique for studying receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and the dissociation constant (Kd) of a radioligand.[5] Competition binding assays, a specific application of this technique, are used to determine the affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to displace a radiolabeled ligand from the receptor.[5][6]
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the β1-adrenergic receptor. In a radioligand binding assay, this compound will compete with a radiolabeled ligand (e.g., ¹²⁵I-Cyanopindolol or ³H-Dihydroalprenolol) for binding to the β1-AR. By increasing the concentration of unlabeled this compound, the binding of the radioligand is progressively inhibited. This competition allows for the determination of the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity for the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
Application Notes and Protocols for Isolating β1-Adrenoceptor Effects Using CGP 20712
For Researchers, Scientists, and Drug Development Professionals
Introduction
β1-adrenoceptors, a subtype of the G protein-coupled adrenergic receptors, are predominantly found in the heart and kidneys. Their stimulation by endogenous catecholamines like adrenaline and noradrenaline plays a crucial role in regulating heart rate, myocardial contractility, and renin release. Understanding the specific contribution of β1-adrenoceptors in physiological and pathological processes is paramount for the development of targeted therapeutics for cardiovascular diseases.
CGP 20712 is a highly potent and selective antagonist of the β1-adrenoceptor.[1][2][3] Its remarkable selectivity for the β1 subtype over β2 and β3-adrenoceptors makes it an invaluable pharmacological tool for isolating and studying β1-adrenoceptor-mediated effects in vitro and in vivo.[4][5][6] By effectively blocking β1-adrenoceptors, this compound allows researchers to unmask and characterize the functions of other co-expressed β-adrenoceptor subtypes, particularly the β2-adrenoceptor.[7] These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound to dissect β1-adrenoceptor signaling and function.
Mechanism of Action
This compound acts as a competitive antagonist at the β1-adrenoceptor.[2][3] This means it binds reversibly to the same site as endogenous agonists like adrenaline and noradrenaline, but without activating the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The primary signaling pathway of the β1-adrenoceptor involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP). This compound effectively blocks this agonist-induced cAMP production.
Data Presentation: Quantitative Profile of this compound
The high affinity and selectivity of this compound for the β1-adrenoceptor are critical for its utility in research. The following table summarizes key quantitative data for this compound, highlighting its selectivity profile.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| IC50 | β1-adrenoceptor | 0.7 nM | [1] | |
| Ki | β1-adrenoceptor | 0.3 nM | [2][3] | |
| Selectivity | β1 vs. β2 | ~10,000-fold | Rat neocortical membranes | [6][8] |
| Selectivity | β1 vs. β2 | 501-fold | Human recombinant (CHO cells) | [4][5] |
| Selectivity | β1 vs. β3 | 4169-fold | Human recombinant (CHO cells) | [4][5] |
Mandatory Visualizations
Caption: β1-Adrenoceptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine β1-Adrenoceptor Density and Affinity
This protocol describes how to use this compound in a competition binding assay to quantify the proportion of β1- and β2-adrenoceptors in a tissue or cell sample. The assay relies on the competition between a non-selective radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and the highly selective unlabeled antagonist, this compound.[8][9]
Materials:
-
Tissue homogenate or cell membrane preparation: from the sample of interest.
-
Radioligand: e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]CYP).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Non-selective antagonist: e.g., Propranolol, for determining non-specific binding.
-
Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer. The concentration range should be wide enough to span the Ki for both β1 and β2 receptors (e.g., 10^-12 M to 10^-4 M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation, radioligand, and each concentration of the this compound serial dilutions.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
The resulting curve will be biphasic in tissues containing both β1 and β2 receptors.[9] The high-affinity portion of the curve represents displacement from β1-adrenoceptors, and the low-affinity portion represents displacement from β2-adrenoceptors.
-
Fit the data to a two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the Ki values for each site and the relative proportion of each receptor subtype.
-
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Protocol 2: Functional Assay - cAMP Accumulation to Isolate β1-Adrenoceptor-Mediated Signaling
This protocol details how to use this compound to differentiate between β1- and β2-adrenoceptor-mediated cAMP production in response to an agonist. By selectively blocking the β1-adrenoceptor, any remaining agonist-induced cAMP response can be attributed to the β2-adrenoceptor.
Materials:
-
Cells expressing β1 and β2-adrenoceptors: (e.g., primary cardiomyocytes, or a cell line like CHO or HEK293 stably expressing the receptors).
-
This compound.
-
β-adrenoceptor agonist: e.g., Isoprenaline (non-selective), Noradrenaline (β1-selective), or Salbutamol (β2-selective).
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell culture medium.
-
Stimulation buffer.
-
cAMP assay kit: (e.g., HTRF, ELISA, or other commercially available kits).[10][11]
-
Lysis buffer (if required by the cAMP kit).
-
Multi-well plates for cell culture.
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium or stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit phosphodiesterase activity.
-
To isolate the β2-adrenoceptor response, pre-treat a subset of wells with a saturating concentration of this compound (e.g., 100-300 nM) for 15-30 minutes to block all β1-adrenoceptors.[7] For a full characterization, include wells without this compound to measure the total β-adrenoceptor response.
-
-
Agonist Stimulation:
-
Add the β-adrenoceptor agonist at various concentrations to the wells (with and without this compound pre-treatment).
-
Include control wells with no agonist (basal cAMP level).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the kit's protocol.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of this compound by plotting the cAMP concentration against the log of the agonist concentration.
-
The curve generated in the absence of this compound represents the combined response of β1 and β2-adrenoceptors.
-
The curve generated in the presence of this compound represents the response mediated solely by β2-adrenoceptors.
-
By comparing the two curves, you can determine the relative contribution of each receptor subtype to the overall cAMP response. The difference between the two curves represents the β1-adrenoceptor-mediated response.
-
Caption: Logical Flow for Isolating β1 vs. β2-Adrenoceptor Functional Responses.
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its high selectivity for the β1-adrenoceptor allows for the precise dissection of β-adrenergic signaling pathways. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to quantify β1-adrenoceptor expression and to functionally isolate its contribution to cellular responses. By employing these methods, researchers can gain deeper insights into the specific roles of β1-adrenoceptors in health and disease, paving the way for the development of more selective and effective therapeutics.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Adrenergic receptor isolation and characterization with immobilized drugs and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 9. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and autoradiographic localization of beta-adrenoceptor subtypes in human cardiac tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CGP 20712 A as a Negative Control in Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
CGP 20712 A is a highly potent and selective antagonist of the β1-adrenergic receptor (β1-AR). Its high affinity for the β1-AR subtype over β2- and β3-ARs makes it an invaluable tool in pharmacology and cell biology. When used as a negative control, this compound A allows researchers to specifically dissect and identify the physiological and cellular effects mediated by the β1-adrenoceptor. By blocking this specific pathway, any observed effects of a non-selective β-agonist can be attributed to other β-adrenoceptor subtypes, or alternatively, the absence of an effect in the presence of this compound A confirms the involvement of the β1-AR. This document provides detailed application notes and protocols for the effective use of this compound A as a negative control in various experimental setups.
Data Presentation
The following tables summarize the key quantitative data for this compound A, highlighting its selectivity and potency.
Table 1: Binding Affinities and Selectivity of this compound A
| Parameter | Value | Species | Notes |
| IC50 (β1-AR) | 0.7 nM[1] | Rat | Concentration causing 50% inhibition of radioligand binding. |
| Ki (β1-AR) | 0.3 nM | Rat | Inhibitor constant, a measure of binding affinity. |
| Selectivity | ~10,000-fold over β2-AR[1][2] | Rat | Demonstrates high specificity for the β1-adrenoceptor. |
Table 2: Functional Antagonism of this compound A
| Experiment | Agonist | This compound A Concentration | Observed Effect | Reference |
| Chronotropic Effects in Rat Sinoatrial Node | (-)-Adrenaline | 300 nM | Biphasic concentration-effect curve, unmasking β2-AR mediated effects.[3] | [3] |
| cAMP Accumulation in Myocytes | Isoproterenol | 10 nM - 1000 nM | Selective antagonism of β1-AR mediated adenylate cyclase activation.[1] | [1] |
| cAMP Accumulation in SCG Neurons | Epinephrine | Not Specified | Did not block epinephrine-induced up-regulation of G(i3)alpha subunits, suggesting a β2-AR mediated effect. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the β1-adrenoceptor and a typical experimental workflow for using this compound A as a negative control.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity of a test compound for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells or tissue expressing β1-adrenoceptors.
-
Radioligand (e.g., [3H]dihydroalprenolol - [3H]DHA).
-
This compound A (for determining non-specific binding and as a reference compound).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reaction: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of a non-selective antagonist (e.g., propranolol) or this compound A (e.g., 10 µM) for non-specific binding.
-
50 µL of varying concentrations of the test compound or this compound A.
-
-
Add Radioligand: Add 50 µL of the radioligand (e.g., [3H]DHA) at a concentration close to its Kd.
-
Add Membranes: Add 100 µL of the membrane preparation (protein concentration to be optimized).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value.
cAMP Accumulation Assay
This protocol measures the production of cyclic AMP (cAMP) in response to β-adrenoceptor stimulation and its inhibition by this compound A.
Materials:
-
Cultured cells expressing β1-adrenoceptors.
-
β-agonist (e.g., Isoproterenol).
-
This compound A.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment with Antagonist:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing the desired concentration of this compound A (or vehicle for control wells) and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the β-agonist (e.g., Isoproterenol) at various concentrations to the wells (including those pre-treated with this compound A) in the presence of a PDE inhibitor (e.g., 500 µM IBMX).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of this compound A.
-
Compare the EC50 and maximal response to determine the inhibitory effect of this compound A.
-
Western Blot for Downstream Signaling (pCREB and pERK)
This protocol is used to assess the phosphorylation of downstream signaling molecules like CREB and ERK upon β1-adrenoceptor activation and its blockade by this compound A.
Materials:
-
Cultured cells expressing β1-adrenoceptors.
-
β-agonist (e.g., Isoproterenol).
-
This compound A.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-pCREB, anti-CREB, anti-pERK, anti-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.
-
-
Treatment:
-
Pre-treat the cells with this compound A (or vehicle) for 30 minutes.
-
Stimulate the cells with a β-agonist (e.g., Isoproterenol) for the desired time (e.g., 5-15 minutes for pERK, 15-30 minutes for pCREB).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB or anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total CREB or total ERK to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein as a ratio to the total protein. Compare the different treatment groups to determine the effect of this compound A.
Conclusion
This compound A is an indispensable tool for elucidating the specific roles of the β1-adrenoceptor in various physiological and pathological processes. Its high selectivity allows for the clear differentiation of β1-AR mediated effects from those of other adrenoceptor subtypes. The protocols provided in these application notes offer a framework for the rigorous use of this compound A as a negative control, ensuring the generation of reliable and interpretable data. Proper experimental design, including appropriate controls and data analysis, is crucial for leveraging the full potential of this selective antagonist in research and drug development.
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoproterenol and cAMP Block ERK Phosphorylation and Enhance [Ca2+]i Increases and Oxygen Consumption by Muscarinic Receptor Stimulation in Rat Parotid and Submandibular Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGP 20712 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 20712 is a highly potent and selective β1-adrenoceptor antagonist. Its high affinity for the β1-adrenoceptor and significantly lower affinity for the β2-adrenoceptor make it an invaluable pharmacological tool for the characterization of adrenoceptor subtypes in various tissues. Isolated organ bath experiments provide a robust in vitro system to study the physiological and pharmacological responses of tissues in a controlled environment. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments to investigate β1-adrenoceptor function.
This compound acts as a competitive antagonist at β1-adrenoceptors, meaning it binds reversibly to the receptor and competes with agonists for the same binding site. This competitive antagonism can be quantified using Schild analysis to determine the antagonist's affinity, expressed as a pA2 value. A key application of this compound is to differentiate between β1- and β2-adrenoceptor-mediated responses. By selectively blocking β1-adrenoceptors, the contribution of β2-adrenoceptors to a physiological response can be unmasked and characterized.[1]
Data Presentation
Table 1: Affinity and Selectivity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.3 nM | - | [2] |
| IC50 | 0.7 nM | - | |
| Selectivity for β1 over β2 | ~10,000-fold | - | |
| KB | 0.3 nmol/l | Rat Right Atria | [1] |
Table 2: Reported pA2 Values for this compound in Isolated Tissues
| Tissue | Agonist | pA2 Value | Schild Plot Slope | Species |
| Rat Right Atria | Adrenaline | ~9.5 (calculated from KB) | Not Reported | Rat |
| Guinea Pig Atria | Isoproterenol | Not explicitly found in searches | Not explicitly found in searches | Guinea Pig |
| Rabbit Aorta | Not applicable | Not applicable | Not applicable | Rabbit |
Note: Explicit pA2 values for this compound from Schild analysis in isolated organ bath experiments are not widely consolidated in the searched literature. The pA2 for rat right atria is an approximation based on the reported KB value.
Experimental Protocols
Protocol 1: General Isolated Organ Bath Setup
This protocol outlines the general procedure for setting up an isolated organ bath experiment. Specific parameters may need to be optimized depending on the tissue being studied.
Materials:
-
Isolated organ bath system with tissue holders, chamber, and force-displacement transducer.
-
Thermostatically controlled water circulator.
-
Carbogen gas (95% O2, 5% CO2).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit or Tyrode's solution.
-
Isolated tissue of interest (e.g., aorta, atria, trachea).
-
Agonist (e.g., Isoproterenol, Adrenaline, Noradrenaline).
-
This compound stock solution.
-
Data acquisition system.
Procedure:
-
Prepare Physiological Salt Solution (PSS): Prepare the appropriate PSS and ensure it is fresh. For example, Krebs-Henseleit solution composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Setup the Organ Bath: Assemble the organ bath system. Fill the water jacket with distilled water and set the temperature to 37°C.
-
Aerate the PSS: Continuously bubble the PSS reservoir with carbogen gas. This maintains the physiological pH and oxygenates the solution.
-
Dissect and Mount the Tissue: Carefully dissect the desired tissue (e.g., thoracic aorta, right atrium) from a euthanized animal. Mount the tissue in the organ bath chamber using appropriate holders (e.g., L-shaped hooks for aortic rings).
-
Equilibration: Allow the tissue to equilibrate in the PSS-filled chamber for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Viability Test: After equilibration, test the viability of the tissue by contracting it with a high concentration of a known contracting agent (e.g., 60 mM KCl for vascular tissue).
-
Drug Addition: Once a stable baseline is achieved, drugs can be added to the bath in a cumulative or non-cumulative manner to generate concentration-response curves.
Protocol 2: Schild Analysis for Competitive Antagonism of this compound
This protocol describes how to perform a Schild analysis to determine the pA2 value of this compound.
Procedure:
-
Generate a Control Agonist Concentration-Response Curve (CRC):
-
After equilibration and viability testing, add increasing concentrations of a β-adrenoceptor agonist (e.g., isoproterenol) to the organ bath in a cumulative manner.
-
Record the response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively with PSS until the response returns to baseline.
-
-
Incubate with this compound:
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Generate a Second Agonist CRC:
-
In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second CRC.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly and allow it to recover.
-
Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. The slope of the line should not be significantly different from unity for competitive antagonism.
-
Protocol 3: Unmasking β2-Adrenoceptor Responses
This protocol details how to use this compound to investigate the function of β2-adrenoceptors.
Procedure:
-
Generate a Control Agonist CRC:
-
Obtain a control CRC for a mixed β1/β2 agonist like adrenaline or noradrenaline. In many tissues, the response will be dominated by the more prevalent or more strongly coupled β1-adrenoceptors.
-
-
Block β1-Adrenoceptors with this compound:
-
Incubate the tissue with a concentration of this compound sufficient to fully block the β1-adrenoceptors (e.g., 300 nM, which is 1000 times its KB value in rat atria).[1]
-
-
Generate a Second Agonist CRC:
-
In the presence of this compound, repeat the agonist CRC. The resulting curve will represent the response mediated by β2-adrenoceptors. In some cases, the curve may become biphasic, revealing a high-affinity component corresponding to the remaining active receptor subtype.[1]
-
-
Confirmation with a β2-Antagonist (Optional):
-
To confirm that the remaining response is indeed mediated by β2-adrenoceptors, the experiment can be repeated in the presence of both this compound and a selective β2-adrenoceptor antagonist (e.g., ICI 118,551). This should block the remaining response.
-
Mandatory Visualizations
Caption: β1-Adrenoceptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Schild Analysis of this compound.
References
Measuring the Efficacy of CGP 20712: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CGP 20712 is a highly selective and potent antagonist of the β1-adrenergic receptor (β1-AR), a key component of the sympathetic nervous system primarily involved in regulating cardiac function.[1][2][3] Its high affinity and selectivity make it an invaluable tool for dissecting β1-AR signaling pathways and for the development of cardioselective beta-blockers.[4][5] This document provides detailed application notes and protocols for measuring the efficacy of this compound, encompassing both in vitro and in vivo methodologies.
Key Concepts and Signaling Pathway
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon binding of endogenous catecholamines like norepinephrine and epinephrine, it activates a downstream signaling cascade. This process begins with the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and renin release.[6] this compound exerts its effect by competitively binding to the β1-AR, thereby preventing the binding of endogenous agonists and inhibiting this signaling pathway.[2][3]
Quantitative Efficacy Data
The efficacy of this compound is typically quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). These values represent the concentration of the antagonist required to occupy 50% of the receptors and to inhibit 50% of the agonist-induced response, respectively.
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.3 nM | β1-Adrenoceptor | [2][3] |
| IC50 | 0.7 nM | β1-Adrenoceptor | [1] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | Rat Neocortical Membranes | [1][4] |
Experimental Protocols
Several key experimental techniques are employed to measure the efficacy of this compound. These include radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to block agonist-induced cellular responses.
Radioligand Binding Assay (Competition Assay)
This protocol determines the affinity (Ki) of this compound for the β1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Materials:
-
Cell Membranes: From cells or tissues expressing β1-adrenoceptors (e.g., rat heart, CHO cells stably expressing human β1-AR).
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).
-
This compound: A range of concentrations.
-
Non-specific binding control: A high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + excess non-selective antagonist (e.g., propranolol).
-
Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Measurement)
This protocol assesses the functional efficacy of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Experimental Workflow:
Materials:
-
Cells: Whole cells expressing β1-adrenoceptors.
-
Agonist: A β-adrenergic agonist such as isoproterenol.
-
This compound: A range of concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA, or luciferase-based reporter assays).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Compatible with the chosen cAMP detection kit.
Protocol:
-
Cell Culture:
-
Plate cells expressing β1-adrenoceptors in a 96- or 384-well plate and allow them to adhere.
-
-
Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-agonist (typically the EC80 concentration, which gives 80% of the maximal response) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 10-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or signal) against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Physiological Assay (In Vivo Heart Rate Measurement)
This protocol evaluates the in vivo efficacy of this compound by measuring its effect on heart rate in a model organism, such as a rat.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and instrument it for continuous heart rate and blood pressure monitoring.
-
-
Baseline Measurement:
-
Record a stable baseline heart rate.
-
-
Drug Administration:
-
Administer a β-agonist (e.g., isoproterenol) to induce tachycardia and record the heart rate response.
-
After a washout period, administer this compound.
-
-
Challenge:
-
After a suitable time for this compound to take effect, re-administer the β-agonist.
-
-
Data Analysis:
-
Compare the agonist-induced heart rate increase before and after the administration of this compound. A reduction in the tachycardic response indicates the antagonist efficacy of this compound.
-
Conclusion
The techniques described in this document provide a robust framework for characterizing the efficacy of this compound. Radioligand binding assays are essential for determining its affinity and selectivity at the receptor level, while functional cAMP assays provide a measure of its ability to block cellular signaling. In vivo physiological assays confirm its efficacy in a more complex biological system. The high selectivity and potency of this compound, as demonstrated through these methods, solidify its importance as a critical tool in cardiovascular pharmacology research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
CGP 20712: A Researcher's Guide to Procurement and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive information on the selective β1-adrenoceptor antagonist, CGP 20712. It includes details on suppliers and purchasing, key quantitative data, and detailed protocols for its application in common research assays. Visual guides to the β1-adrenergic signaling pathway and a typical experimental workflow are also provided to facilitate experimental design and execution.
Supplier and Purchasing Information
This compound is available from a variety of reputable suppliers in different salt forms, primarily as a dihydrochloride or mesylate salt. Researchers should consider the specific salt form and its solubility properties for their experimental needs. The dihydrochloride salt is noted for its water solubility.
Table 1: Supplier and Purchasing Details for this compound
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Forms |
| R&D Systems (a Bio-Techne brand) | This compound dihydrochloride | 1024 | ≥96% | Dihydrochloride |
| Tocris Bioscience (a Bio-Techne brand) | This compound dihydrochloride | 1024 | ≥96% (HPLC) | Dihydrochloride |
| MedChemExpress | This compound A (mesylate) | HY-101355B | 99.0% | Mesylate, Dihydrochloride |
| APExBIO | This compound dihydrochloride | B6552 | >98% | Dihydrochloride |
| Sigma-Aldrich | CGP-20712A methanesulfonate salt | C231 | ≥98% (HPLC) | Methanesulfonate |
| DC Chemicals | This compound A | >98% | Mesylate |
Note: Catalog numbers, purity, and available forms are subject to change. Please refer to the supplier's website for the most current information.
Quantitative Data Summary
This compound is a highly potent and selective antagonist of the β1-adrenergic receptor. Its key value lies in its ability to discriminate between β1 and β2 adrenergic receptor subtypes, which is evident from its significantly different inhibitory constants for the two receptors.
Table 2: Key Pharmacological Data for this compound
| Parameter | Value | Receptor Subtype | Comments | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | Half-maximal inhibitory concentration. | [1][2][3][4] |
| IC₅₀ | 6700 nM | β2-adrenoceptor | Demonstrates ~10,000-fold selectivity for β1 over β2. | [3] |
| Kᵢ | 0.3 nM | β1-adrenoceptor | Inhibitor constant, a measure of binding affinity. | [5] |
Application Notes and Protocols
This compound is an invaluable tool for dissecting the roles of β1- and β2-adrenergic signaling pathways in various physiological and pathological processes. Its high selectivity allows for the confident attribution of observed effects to the β1-adrenoceptor.
Application 1: Differentiation of β-Adrenergic Receptor Subtypes in Radioligand Binding Assays
A primary application of this compound is in competitive radioligand binding assays to determine the relative proportions of β1 and β2 adrenergic receptors in a given tissue or cell preparation.[6]
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from methodologies described in seminal studies characterizing this compound.
1. Membrane Preparation:
- Homogenize tissue (e.g., rat neocortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
2. Binding Assay:
- In a 96-well plate, combine the following in a final volume of 250 µL:
- 50 µL of membrane suspension (containing a predetermined optimal amount of protein).
- 50 µL of a non-selective β-adrenergic radioligand (e.g., [³H]dihydroalprenolol ([³H]DHA)).
- 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁴ M).
- Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) to make up the final volume.
- For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., 1 µM propranolol) instead of this compound.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Termination and Detection:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
- Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
- Plot the specific binding as a function of the log concentration of this compound. The resulting biphasic curve in tissues expressing both β1 and β2 receptors can be analyzed using non-linear regression to determine the IC₅₀ values for each receptor subtype and their relative proportions.
Application 2: Isolating β1-Adrenergic Functional Responses (cAMP Accumulation Assay)
This compound can be used to block the β1-adrenergic component of a response, thereby isolating the contribution of β2-adrenergic receptors to a functional outcome, such as the production of cyclic AMP (cAMP). Conversely, in a system with a known β2-antagonist, this compound can help to confirm that the remaining response is β1-mediated.
Protocol: cAMP Accumulation Assay
1. Cell Culture and Plating:
- Culture cells expressing β-adrenergic receptors (e.g., HEK293 cells transfected with β1 or β2 receptors, or primary cells like neonatal rat ventricular myocytes) in appropriate media.
- Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES).
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
- To delineate the β1-adrenergic response, pre-incubate a subset of wells with a saturating concentration of a β2-selective antagonist (e.g., ICI 118,551). For isolating the β2 response, pre-incubate with this compound (e.g., 300 nM).
- Stimulate the cells with a non-selective β-agonist (e.g., isoproterenol) at various concentrations for a defined period (e.g., 10-15 minutes) at 37°C.
- Lyse the cells to release the accumulated cAMP.
3. cAMP Detection:
- Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits) according to the manufacturer's instructions.
4. Data Analysis:
- Generate concentration-response curves for the agonist in the presence and absence of this compound.
- The rightward shift of the agonist's concentration-response curve in the presence of this compound can be used to calculate its antagonist potency (pA₂ value) using a Schild analysis, confirming its competitive antagonism at the β1-receptor.
Visualizing Pathways and Protocols
To further aid in experimental design and understanding, the following diagrams illustrate the β1-adrenergic signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound A|105737-62-0|COA [dcchemicals.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CGP 20712 in Solution: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of CGP 20712 solutions to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, DMSO is commonly used.[1] this compound dihydrochloride is also soluble in water up to 50 mM.[2] The choice of solvent should be compatible with your experimental system and subsequent dilutions. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can affect solubility.[1]
Q2: How should I store my this compound stock solution?
To prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to keep these aliquots at -80°C, which can maintain stability for up to six months.[1] For short-term storage, -20°C is suitable for up to one month.[1] Always ensure the vials are tightly sealed to protect from moisture and light.[1]
Q3: Can I store my working solutions of this compound at 4°C?
While the solid form of this compound dihydrochloride can be stored at 4°C, it is generally not recommended to store solutions at this temperature for extended periods.[2] For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment. If short-term storage is necessary, refrigeration should be limited to a few days, and the stability under these conditions should be verified.
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded in your working buffer or due to temperature changes. First, visually inspect for any particulate matter. If precipitation is observed, you can try to redissolve the compound by gentle warming and vortexing. However, it is crucial to ensure that the warming process does not degrade the compound. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the clear supernatant, after verifying its concentration. For future experiments, consider adjusting the solvent composition or lowering the final concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid freeze-thaw cycles. - Protect solutions from light. - Verify the pH of your experimental buffer, as extreme pH can affect the stability of beta-blockers. |
| Loss of compound activity | Repeated freeze-thaw cycles leading to degradation. | Discard the existing stock solution and prepare a new one. Ensure the new stock is properly aliquoted before freezing. |
| Improper storage temperature. | Review the recommended storage conditions and ensure your solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term).[1] | |
| Precipitation in working solution | Poor solubility in the aqueous buffer. | - Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. - Lower the final concentration of this compound. - Perform a solubility test in your specific buffer before conducting the main experiment. |
| Buffer incompatibility. | Ensure the pH and composition of your buffer are suitable for this compound. |
Quantitative Data Summary
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration |
| Water | 50 mM (24.72 mg/mL) |
| DMSO | 49.35 mM (28 mg/mL)[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Ensure vials are tightly sealed.[1] |
| 4°C | Not recommended for solutions | Prepare fresh or use within a very short period (days), stability should be verified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (dihydrochloride or mesylate salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Timepoint T=0:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Immediately take an aliquot and mix it with an equal volume of cold quenching solution to stop any degradation.
-
Centrifuge the sample to pellet any precipitated proteins or salts.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Incubation:
-
Incubate the remaining solution under your intended experimental conditions (e.g., 37°C).
-
-
Subsequent Timepoints (e.g., 2, 4, 8, 24 hours):
-
At each timepoint, take an aliquot of the incubated solution and process it as described in step 1.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the parent this compound at each timepoint.
-
Determine the percentage of this compound remaining at each timepoint relative to T=0.
-
A significant decrease in the peak area of the parent compound over time indicates degradation.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
troubleshooting unexpected results with CGP 20712
Welcome to the technical support center for CGP 20712. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor.[1][2][3] Its primary mechanism involves binding to β1-adrenoceptors, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[1][3] This blockade inhibits the downstream signaling cascade typically initiated by β1-receptor activation.
Q2: How selective is this compound for the β1-adrenoceptor over other β-adrenoceptor subtypes?
This compound exhibits a very high degree of selectivity for the β1-adrenoceptor, with approximately 10,000-fold greater affinity for β1 over β2-adrenoceptors.[2][4] This high selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in various tissues and cell types.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at 4°C, protected from light and moisture. Stock solutions can be prepared in DMSO and should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments using this compound.
Q4: My results suggest that this compound is not completely inhibiting the agonist effect, even at high concentrations. What could be the reason?
Several factors could contribute to incomplete inhibition:
-
Presence of β2- or atypical adrenoceptors: While this compound is highly selective for β1-receptors, the target cells or tissue may also express β2- or atypical adrenoceptors that are activated by the agonist used.[5] At high agonist concentrations, these receptors can mediate a response that is not blocked by a β1-selective antagonist.
-
Partial Agonist Activity of the "Antagonist": Some compounds classified as beta-blockers can exhibit partial agonist activity at certain receptor conformations or in specific cellular contexts.[6] While this compound is generally considered a neutral antagonist, it's crucial to verify its behavior in your specific experimental system.
-
Experimental Artifacts: Issues such as incorrect compound concentration, degradation of this compound, or problems with the assay itself can lead to misleading results. Ensure proper preparation and storage of all reagents and validate your assay with appropriate controls.
Q5: I am observing a biphasic concentration-response curve in the presence of this compound. How do I interpret this?
A biphasic curve in the presence of this compound often indicates the presence of a mixed receptor population.[4][7] The initial phase of the curve likely represents the inhibition of the high-affinity β1-adrenoceptors by this compound. The second, right-shifted phase of the curve may correspond to the agonist acting on lower-affinity receptors, such as β2-adrenoceptors, which are not effectively blocked by this compound at the concentrations used.[7]
Q6: My radioligand binding assay shows atypical binding kinetics with this compound. What are the possible causes?
Atypical binding kinetics can arise from several factors:
-
Presence of multiple binding sites: The membrane preparation may contain different affinity states of the β1-receptor or other proteins that bind the radioligand or this compound with lower affinity.[5]
-
Slow dissociation: The binding of this compound to the β1-receptor may be slow to reach equilibrium. Ensure that the incubation time is sufficient for the binding to stabilize.
-
Radioligand depletion: At high receptor concentrations or with a low volume of assay buffer, the concentration of the radioligand may be significantly depleted, leading to non-linear binding.
Q7: I am seeing unexpected effects on cell viability or proliferation after treating cells with this compound. Is this a known off-target effect?
While this compound is known for its high selectivity, like any pharmacological agent, it could potentially have off-target effects at high concentrations or in specific cell types. Beta-blockers have been reported to affect cell viability and proliferation in some cancer cell lines, although the mechanisms are not always directly related to β-adrenergic receptor blockade. It is crucial to include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity, to determine if the observed effects are specific to this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC50 | 0.7 nM | β1-adrenoceptor | Not Specified | [2][8][9] |
| Ki | 0.3 nM | β1-adrenoceptor | Not Specified | [1][3] |
| Selectivity | ~10,000-fold over β2 | β1 vs β2 | Not Specified | [2][4] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the β1-adrenoceptor.
Materials:
-
Cell membranes expressing β1-adrenoceptors
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol)
-
This compound
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and fluid (for 3H) or gamma counter tubes (for 125I)
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Prepare dilutions: Prepare a series of dilutions of this compound in assay buffer.
-
Set up assay tubes: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-selective antagonist), and competition binding (radioligand + varying concentrations of this compound).
-
Add reagents: To each tube, add the cell membrane preparation, the appropriate concentration of radioligand, and either buffer, non-selective antagonist, or this compound dilution.
-
Incubate: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Terminate binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantify radioactivity: Place the filters in scintillation vials with scintillation fluid or in gamma counter tubes and measure the radioactivity.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competition binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Response Element (CRE) Luciferase Reporter Assay
Objective: To functionally assess the antagonist activity of this compound on Gs-coupled β1-adrenoceptor signaling.
Materials:
-
Cells stably or transiently co-expressing the β1-adrenoceptor and a CRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound.
-
β-adrenergic agonist (e.g., isoproterenol).
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Methodology:
-
Cell seeding: Seed the cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with antagonist: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Agonist stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80) to the wells and incubate for a period determined by the kinetics of the luciferase reporter (e.g., 4-6 hours).
-
Lyse cells and measure luciferase activity: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.
-
Data analysis: Plot the luciferase activity against the logarithm of the this compound concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classical and atypical binding sites for beta-adrenoceptor ligands and activation of adenylyl cyclase in bovine skeletal muscle and adipose tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound A - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. CGP-20712 - Immunomart [immunomart.com]
CGP 20712 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP 20712, a highly selective β1-adrenoceptor antagonist. This guide addresses potential off-target effects and provides troubleshooting strategies to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1]
Q2: How selective is this compound for the β1-adrenoceptor?
A2: this compound exhibits high selectivity for the β1-adrenoceptor over other β-adrenoceptor subtypes. It has been reported to be approximately 501- to 10,000-fold more selective for β1-adrenoceptors than for β2-adrenoceptors and around 4,169-fold selective over β3-adrenoceptors.[2][3] This high selectivity makes it a valuable tool for isolating and studying β1-adrenoceptor function.
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is its interaction with β2-adrenoceptors at higher concentrations.[4] While highly selective, at concentrations significantly above its Ki for β1-receptors, this compound can begin to occupy and antagonize β2-adrenoceptors, which can lead to confounding results in experiments aiming to exclusively study β1-receptor function. A broad receptor screening profile has shown that at a high concentration of 10 µM, CGP 20712A can also exhibit some interaction with other receptors, though the primary off-target concern in typical experimental concentrations remains the β2-adrenoceptor.[5]
Q4: How can I mitigate the off-target effects of this compound on β2-adrenoceptors?
A4: There are two primary strategies to mitigate the off-target effects of this compound on β2-adrenoceptors:
-
Concentration Control: Use the lowest effective concentration of this compound that is sufficient to block the β1-adrenoceptor response in your experimental system. This minimizes the likelihood of the drug engaging with lower-affinity off-target receptors.
-
Use of a Selective β2-Antagonist: In conjunction with this compound, employ a highly selective β2-adrenoceptor antagonist, such as ICI 118,551, as a control.[4] This allows for the specific blockade of any potential β2-adrenoceptor-mediated effects, helping to isolate the effects of β1-adrenoceptor antagonism by this compound.
Troubleshooting Guide
Problem: I am observing an incomplete blockade of the adrenergic response in my experiment, even at what I believe to be a saturating concentration of this compound.
-
Possible Cause 1: Mixed β-adrenoceptor population. Your tissue or cell model may express a significant population of β2-adrenoceptors, which are less potently blocked by this compound. At the concentration of this compound used, you may be effectively blocking β1-receptors, but the remaining response is mediated by β2-receptors.
-
Solution: To confirm this, run a parallel experiment where you pre-incubate your sample with the selective β2-adrenoceptor antagonist ICI 118,551 in addition to this compound. If the residual response is abolished, it is likely mediated by β2-adrenoceptors.
-
-
Possible Cause 2: Incorrect concentration of this compound. There may be an error in the preparation of your stock solution or the final dilution in your assay.
-
Solution: Prepare a fresh stock solution of this compound and verify the concentration. It is also advisable to perform a concentration-response curve to determine the IC50 of this compound in your specific experimental setup.
-
Problem: I am seeing unexpected cellular effects that are not consistent with β1-adrenoceptor blockade.
-
Possible Cause: Off-target effects on other receptors. While this compound is highly selective for β1-adrenoceptors, at high concentrations, it may interact with other receptors. A broad screening panel showed some low-level interaction with other GPCRs at a concentration of 10 µM.[5]
-
Solution: Refer to the broad receptor screening data for CGP 20712A to identify potential off-target interactions. If your observed phenotype aligns with the modulation of another receptor, consider using a specific antagonist for that receptor as a control in your experiments. It is also crucial to use the lowest effective concentration of this compound to minimize these potential off-target effects.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Receptor | Binding Affinity (Ki) / IC50 | Selectivity vs. β1 | Reference |
| β1-adrenoceptor | 0.3 nM (Ki) / 0.7 nM (IC50) | - | [1][2] |
| β2-adrenoceptor | ~3000 nM (IC50) | ~10,000-fold | [3] |
| β3-adrenoceptor | - | ~4169-fold |
Table 2: Broad Receptor Screening Profile of CGP 20712A (at 10 µM)
| Receptor Family | Target | % Inhibition |
| Adrenoceptor | β1 | >50% |
| Adrenoceptor | β2 | >50% |
| Serotonin | 5-HT1A | <30% |
| Serotonin | 5-HT2A | <30% |
| Muscarinic | M1 | <30% |
| Muscarinic | M2 | <30% |
| Muscarinic | M3 | <30% |
| Dopamine | D1 | <30% |
| Dopamine | D2 | <30% |
| Histamine | H1 | <30% |
Data interpreted from a graphical representation in a cited publication.[5] This table highlights that at a high concentration, significant inhibition is seen at both β1 and β2 adrenoceptors, while interactions with other tested receptors are minimal.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenoceptors
This protocol provides a general framework for a radioligand binding assay to characterize the binding of this compound to β-adrenoceptors.
Materials:
-
Cell membranes or tissue homogenates expressing β-adrenoceptors.
-
Radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol).
-
This compound.
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates using standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
Competition Binding: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the samples through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound by subtracting the average CPM of the non-specific binding from the average CPM of the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Mitigating β2-Adrenoceptor Off-Target Effects with ICI 118,551
This protocol describes how to use the selective β2-adrenoceptor antagonist ICI 118,551 as a control to isolate β1-adrenoceptor-mediated effects when using this compound.
Procedure:
-
Determine the appropriate concentration of this compound: From literature or your own dose-response experiments, determine the concentration of this compound that provides maximal blockade of the β1-adrenoceptor-mediated response.
-
Set up experimental groups:
-
Control: Vehicle-treated.
-
Agonist alone: Your β-adrenergic agonist of choice.
-
This compound + Agonist: Pre-incubate with this compound before adding the agonist.
-
ICI 118,551 + Agonist: Pre-incubate with a selective concentration of ICI 118,551 (e.g., 50 nM) before adding the agonist.
-
This compound + ICI 118,551 + Agonist: Pre-incubate with both antagonists before adding the agonist.
-
-
Data Interpretation:
-
The difference between the "Agonist alone" and "this compound + Agonist" groups represents the β1-adrenoceptor-mediated effect.
-
Any remaining response in the "this compound + Agonist" group that is blocked in the "this compound + ICI 118,551 + Agonist" group can be attributed to β2-adrenoceptor activation.
-
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting Workflow for Experiments Using this compound.
Caption: Differentiating On-Target and Off-Target Effects of this compound.
References
improving the stability of CGP 20712 in experimental buffers
Welcome to the technical support center for CGP 20712. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common challenges related to the stability and use of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2][3][4][5] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the effects of endogenous catecholamines like epinephrine and norepinephrine.[5] This selectivity makes it a valuable tool for distinguishing between β1- and β2-adrenoceptor-mediated effects in various experimental models.[4]
Q2: What are the different forms of this compound available?
A2: this compound is commonly available as a dihydrochloride salt (this compound) or a methanesulfonate salt (CGP 20712A). It is important to note the specific salt form being used as the molecular weight will differ, which is critical for accurate solution preparation.
Q3: How should I prepare a stock solution of this compound?
A3: this compound dihydrochloride is soluble in water up to 50 mM.[1][2][3] For the methanesulfonate salt (CGP 20712A), DMSO is a suitable solvent. To prepare a stock solution, it is recommended to dissolve the compound in the appropriate solvent at a high concentration (e.g., 10 mM or 50 mM). This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound?
A4: The solid form of this compound should be stored at +4°C.[1][2][3] Stock solutions should be stored at -20°C or -80°C. When stored at -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for up to six months.[6] It is crucial to protect solutions from light to prevent potential photodegradation.
Troubleshooting Guide: Improving Stability in Experimental Buffers
Issue 1: Inconsistent or lower-than-expected antagonist activity in my assay.
-
Potential Cause: Degradation of this compound in the experimental buffer.
-
Solution: The stability of many small molecules, including beta-blockers, can be pH-dependent. While specific data for this compound is limited, related compounds often show optimal stability in a neutral to slightly acidic pH range (pH 6-7).[7] Avoid highly acidic (pH < 3) or alkaline (pH > 8) buffers if possible. Consider performing a pilot experiment to assess the stability of this compound in your specific buffer system over the time course of your experiment.
-
Solution: High temperatures can accelerate the degradation of compounds in solution.[8] Ensure that your experimental buffers containing this compound are not subjected to prolonged periods at elevated temperatures. If your assay requires incubation at 37°C, prepare fresh dilutions of this compound in your assay buffer immediately before use.
-
-
Potential Cause: Photodegradation.
-
Potential Cause: Adsorption to plasticware.
-
Solution: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your assay. To mitigate this, consider using low-adhesion plasticware or including a small percentage of a carrier protein like bovine serum albumin (BSA) in your assay buffer, if compatible with your experimental design.
-
Issue 2: High background signal or variability between replicate wells.
-
Potential Cause: Buffer incompatibility or precipitation.
-
Solution: Visually inspect your solutions for any signs of precipitation after adding this compound to your experimental buffer. Ensure that the final concentration of the solvent used for the stock solution (e.g., DMSO) is low enough to not cause solubility issues or affect your biological system. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays.
-
Solution: Ensure thorough mixing of your solutions. When preparing serial dilutions, vortex or pipette mix thoroughly between each dilution step to ensure homogeneity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the two common forms of this compound.
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound (dihydrochloride) | CGP 20712A (methanesulfonate) |
| Molecular Weight | 567.39 g/mol [1][2][3] | 590.57 g/mol |
| Formula | C₂₃H₂₅F₃N₄O₅ · 2HCl[1][2][3] | C₂₃H₂₅F₃N₄O₅ · CH₄O₃S |
| Solubility | Water (up to 50 mM)[1][2][3] | DMSO |
| Storage (Solid) | +4°C[1][2][3] | 2-8°C |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 0.7 nM | β1-adrenoceptor | [1][2] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | β1 vs β2 | [1][2] |
| Kᵢ | 0.3 nM | β1-adrenoceptor | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required concentration: Decide on the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass: Use the molecular weight of the specific this compound salt you are using to calculate the mass needed.
-
For this compound dihydrochloride (MW = 567.39 g/mol ): Mass (g) = 0.01 L * 0.01 mol/L * 567.39 g/mol
-
For CGP 20712A methanesulfonate (MW = 590.57 g/mol ): Mass (g) = 0.01 L * 0.01 mol/L * 590.57 g/mol
-
-
Dissolution:
-
For this compound dihydrochloride: Add the calculated mass to the appropriate volume of sterile water.
-
For CGP 20712A methanesulfonate: Add the calculated mass to the appropriate volume of high-purity DMSO.
-
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: β1-Adrenergic Receptor Radioligand Binding Assay
This protocol is a general guideline and may require optimization for your specific cell or membrane preparation.
-
Membrane Preparation: Prepare cell membranes expressing the β1-adrenergic receptor from your cell line or tissue of interest.
-
Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, radioligand (e.g., [³H]-dihydroalprenolol), and your membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM propranolol), and your membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, your membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: A flowchart for assessing the stability of this compound.
Caption: The canonical β1-adrenergic receptor signaling pathway.
References
- 1. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound dihydrochloride | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solution stability of factor Xa inhibitors as a function of pH [pubmed.ncbi.nlm.nih.gov]
- 8. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
dealing with batch variability of CGP 20712
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP 20712, with a special focus on identifying and managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective β1-adrenoceptor antagonist. Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β1-adrenergic receptors.[1][2] This blockade inhibits the downstream signaling pathways typically activated by these receptors.
Q2: What are the different forms of this compound available and how do they differ?
A2: this compound is available in several forms, including the free base, mesylate salt (this compound A), and dihydrochloride salt. The primary difference lies in their salt form, which can affect properties like solubility and handling. For instance, the dihydrochloride salt is reported to be soluble in water, while the free base is soluble in DMSO.[3][4][5] It is crucial to be aware of the specific form you are using as it can impact experimental design and results.
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C.[4][6] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Some forms of this compound are hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and weighing accuracy.[6] Therefore, it is important to store the compound in a tightly sealed container in a dry environment.
Q4: What are the common causes of batch-to-batch variability in research compounds like this compound?
A4: Batch-to-batch variability in research compounds can stem from several factors inherent to the chemical synthesis and purification processes. These can include:
-
Purity: The percentage of the active compound versus impurities can differ between batches. Impurities can have their own biological activity or interfere with the activity of this compound.[2][6]
-
Hydration State: The amount of water complexed with the molecule can vary, affecting the molecular weight and therefore the actual concentration of the active compound when preparing solutions by weight.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can differ.
-
Degradation: Improper storage or handling can lead to degradation of the compound over time.[4]
Troubleshooting Guide
Q5: I am observing a significant difference in the IC50/Ki value with a new batch of this compound compared to my previous experiments. What should I do?
A5: A shift in potency is a common indicator of batch variability. Here are the steps to troubleshoot this issue:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with the previous one. Look for any reported differences in purity, impurity profile, and any other analytical data provided by the manufacturer.
-
Verify the Concentration of Your Stock Solution: An error in weighing or dissolving the compound can lead to an incorrect stock concentration. It is advisable to re-prepare the stock solution, paying close attention to technique. For hygroscopic compounds, it is best to handle them in a controlled humidity environment if possible.
-
Perform a Dose-Response Curve Comparison: Run a full dose-response curve with the new batch and compare it to the curve from a previous, trusted batch if available. This will confirm the shift in potency.
-
Qualify the New Batch: Before using a new batch in critical experiments, it is good practice to perform a qualification experiment, such as a standard binding assay, to determine its potency relative to a known standard or a previous batch.
Q6: My this compound from a new batch is not dissolving properly in DMSO, or it precipitates when diluted in aqueous buffer. How can I resolve this?
A6: Solubility issues can be frustrating and are often linked to the specific form of the compound or its purity.
-
For Poor Dissolution in DMSO:
-
Check the Recommended Solvent: Ensure you are using the correct solvent for your specific form of this compound. The free base is generally soluble in DMSO.
-
Use Anhydrous DMSO: this compound can be hygroscopic, and using DMSO that has absorbed moisture can reduce solubility. Use fresh, anhydrous DMSO.
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can aid in dissolving the compound. However, be cautious with heat as it can degrade the compound.
-
-
For Precipitation in Aqueous Buffer:
-
"Crashing Out": This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous buffer.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Add DMSO Stock to Buffer: Always add the small volume of your DMSO stock to the larger volume of aqueous buffer while vortexing, not the other way around. This ensures rapid mixing and dispersion.
-
Quantitative Data Summary
The following table summarizes the reported potency values for this compound from various sources. These values can serve as a reference when evaluating the performance of a new batch.
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.3 nM | β1-adrenoceptor | [1][2] |
| IC50 | 0.7 nM | β1-adrenoceptor | [3][6] |
| Selectivity | ~10,000-fold over β2-adrenoceptors | [3][6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β1-Adrenoceptor
This protocol is a general guideline for a competitive binding assay to determine the Ki of a new batch of this compound.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human β1-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or another suitable β-adrenoceptor radioligand.
-
Procedure: a. In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and increasing concentrations of unlabeled this compound (e.g., from 10^-11 M to 10^-5 M). b. Add the radioligand at a concentration close to its Kd. c. For non-specific binding, use a high concentration of a non-selective antagonist like propranolol (e.g., 10 µM). d. Incubate at room temperature for 60-90 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. f. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay
This protocol outlines a functional assay to measure the antagonist effect of this compound on adenylyl cyclase activity.
-
Cell Culture: Use a cell line expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Procedure: a. Seed cells in a 96-well plate and grow to near confluency. b. Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. c. Stimulate the cells with a β-agonist like isoproterenol at a concentration that elicits a submaximal response (e.g., EC80). d. Incubate for 10-15 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
Visualizations
Caption: Signaling pathway of β1-adrenergic receptor antagonism by this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Decision tree for troubleshooting this compound batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
Technical Support Center: Interpreting Ambiguous Data from CGP 20712 Experiments
Welcome to the technical support center for CGP 20712. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret data from experiments involving the selective β1-adrenoceptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a highly selective β1-adrenoceptor antagonist.[1][2][3] It is a valuable research tool due to its high affinity for the β1-adrenoceptor and its approximately 10,000-fold lower affinity for the β2-adrenoceptor.[2][4] This selectivity allows researchers to isolate and study the function of β1-adrenoceptors in tissues and cells that may express a mixed population of β-adrenoceptor subtypes.[4][5]
Q2: I'm seeing a biphasic concentration-response curve when using an agonist in the presence of this compound. What does this mean?
A biphasic, or two-phase, concentration-response curve in the presence of this compound often indicates the presence of a mixed population of β1 and β2-adrenoceptors in your experimental system. At lower concentrations, this compound effectively blocks the β1-adrenoceptor response. As the agonist concentration is increased, it begins to act on the lower-affinity β2-adrenoceptors, revealing a second phase of the response. This phenomenon has been observed in tissues like the rat sinoatrial node.[6]
Q3: My Schild plot for this compound has a slope that is not equal to 1. Is this expected?
A Schild plot slope that deviates from unity (1.0) suggests that the antagonism is not simple and competitive. For this compound, a slope other than 1 can arise from several factors:
-
Presence of multiple receptor subtypes (β1 and β2): If the agonist used has affinity for both receptor subtypes, the antagonism by the β1-selective this compound will not be uniform across the entire concentration range, leading to a distorted Schild plot.
-
Nonequilibrium conditions: Ensure that the incubation time with both the agonist and this compound is sufficient to reach equilibrium.
-
Off-target effects at high concentrations: While highly selective, at very high concentrations, this compound may interact with other targets.
It is important to note that in systems with mixed receptor populations, Schild analysis can be difficult to interpret.[7]
Q4: Could this compound be acting as a partial agonist in my system?
While this compound is primarily characterized as a competitive antagonist at the canonical catecholamine binding site of the β1-adrenoceptor, some studies have revealed a second, low-affinity binding site on the receptor.[8] At this secondary site, other compounds have been shown to exhibit agonist activity.[8] While there is no direct evidence to suggest this compound acts as an agonist, this dual-site pharmacology of the β1-adrenoceptor can lead to complex and sometimes unexpected results with different ligands.
Troubleshooting Guides
Issue 1: Unexpected Agonist Potency in the Presence of this compound
Symptoms:
-
The EC50 of your agonist is not shifted to the right as much as expected in the presence of this compound.
-
You observe a response at high agonist concentrations despite the presence of a supposedly maximal concentration of this compound.
Possible Causes and Solutions:
-
Mixed β1/β2 Adrenoceptor Population: Your experimental system may contain a significant population of β2-adrenoceptors, which are less sensitive to this compound.
-
Solution: To confirm this, use a selective β2-adrenoceptor antagonist, such as ICI 118,551, in combination with this compound. If the residual response is blocked by the β2 antagonist, it confirms the involvement of β2-adrenoceptors.[6]
-
-
Incorrect Concentration of this compound: The concentration of this compound may be insufficient to fully block the β1-adrenoceptors.
-
Solution: Verify the concentration of your this compound stock solution. Perform a full concentration-response curve for this compound to determine its IC50 in your specific assay.
-
-
Agonist with High Efficacy: The agonist you are using may be a full agonist with very high efficacy, capable of eliciting a response even with a significant portion of the β1-adrenoceptors occupied by this compound.
-
Solution: Try using a partial agonist and compare the results.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| β1-Adrenoceptor | Human | CHO Cells | [3H]-CGP 12177 | 0.3 | [1][3][9] |
| β2-Adrenoceptor | Human | CHO Cells | [3H]-CGP 12177 | 150.3 | [9] |
| β3-Adrenoceptor | Human | CHO Cells | [3H]-CGP 12177 | 1251 | [9] |
| β1-Adrenoceptor | Rat | Sinoatrial Node | - | 0.3 (KB) | [6] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Assay Type | IC50 (nM) | Reference |
| β1-Adrenoceptor | - | - | - | 0.7 | [2] |
| β1-Adrenoceptor | Rat | Neocortex | [3H]DHA Binding | ~1 | [4] |
| β2-Adrenoceptor | Rat | Neocortex | [3H]DHA Binding | ~10,000 | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine β1 and β2-Adrenoceptor Density
This protocol is adapted from studies using [3H]dihydroalprenolol ([3H]DHA) or [3H]CGP 12177 to quantify β-adrenoceptor subtypes.[4][10]
Materials:
-
Cell membranes or tissue homogenates
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]DHA or [3H]CGP 12177)
-
This compound
-
ICI 118,551 (for β2-adrenoceptor determination)
-
Non-selective antagonist (e.g., propranolol) for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates using standard procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up triplicate tubes for each condition:
-
Total Binding: Membranes + Radioligand
-
Non-specific Binding: Membranes + Radioligand + high concentration of propranolol (e.g., 1 µM)
-
β1-Adrenoceptor Binding: Membranes + Radioligand + high concentration of ICI 118,551 (e.g., 100 nM) to block β2-adrenoceptors.
-
β2-Adrenoceptor Binding: Membranes + Radioligand + high concentration of this compound (e.g., 300 nM) to block β1-adrenoceptors.
-
-
Incubation: Add the membrane preparation to the tubes, followed by the respective antagonists and finally the radioligand. Incubate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
The binding in the presence of ICI 118,551 represents binding to β1-adrenoceptors.
-
The binding in the presence of this compound represents binding to β2-adrenoceptors.
-
Express the receptor density as fmol/mg of protein.
-
Visualizations
Caption: Canonical β-adrenergic signaling pathway and the site of action for this compound.
Caption: A troubleshooting workflow for interpreting ambiguous data from this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 1- and beta 2-adrenoceptors in sheep cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist actions of "beta-blockers" provide evidence for two agonist activation sites or conformations of the human beta1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for functional beta-adrenoceptor subtypes in CG-5 breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
CGP 20712A Technical Support Center: Protocols and Troubleshooting for Researchers
Welcome to the CGP 20712A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing CGP 20712A, a highly selective β1-adrenoceptor antagonist, in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of CGP 20712A in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is CGP 20712A and what is its primary mechanism of action?
CGP 20712A is a potent and highly selective β1-adrenoceptor antagonist with an IC50 of 0.7 nM and a Ki of 0.3 nmol/L.[1][2] Its primary mechanism of action is to competitively bind to β1-adrenergic receptors, thereby blocking the downstream signaling pathways typically initiated by endogenous agonists like adrenaline and noradrenaline.[2] It exhibits approximately 10,000-fold selectivity for β1- over β2-adrenoceptors, making it a valuable tool for isolating and studying β1-adrenoceptor function.[1]
Q2: What are the different forms of CGP 20712 available?
This compound is available in two common salt forms: CGP 20712A (mesylate salt) and this compound dihydrochloride. It is important to be aware of the specific salt form you are using as the molecular weight will differ, which is critical for preparing accurate stock solutions.
Q3: How should I store and handle CGP 20712A?
Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Form: Store at 2-8°C under desiccated conditions. The product is hygroscopic.
-
Stock Solutions:
-
DMSO: Prepare stock solutions in newly opened, anhydrous DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.
-
Water: The dihydrochloride salt is soluble in water.
-
Avoid repeated freeze-thaw cycles.
Q4: In which cell lines has CGP 20712A been used?
Published studies have documented the use of CGP 20712A in various cell types and tissues, including:
-
Rat ventricular myocytes
-
Rat cardiac fibroblasts
-
Rat bladder smooth muscle cells
-
Chinese Hamster Ovary (CHO-K1) cells expressing human β2-adrenoceptors (to demonstrate selectivity)
-
Membrane preparations from rat neocortex and cerebellum
Experimental Protocols and Methodologies
General Protocol for In Vitro Antagonist Assay
This protocol provides a general framework for using CGP 20712A as a β1-adrenoceptor antagonist in a cell-based assay. Specific parameters such as cell seeding density, incubation times, and agonist concentration will need to be optimized for your specific cell line and experimental goals.
1. Cell Seeding:
-
Culture your cell line of interest to ~80-90% confluency.
-
Harvest cells and perform a cell count to determine viability.
-
Seed cells in a suitable multi-well plate (e.g., 96-well or 384-well) at a predetermined optimal density. Allow cells to adhere and recover overnight in a CO2 incubator at 37°C.
2. Compound Preparation:
-
Prepare a stock solution of CGP 20712A in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of CGP 20712A in serum-free cell culture medium or an appropriate assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.1% DMSO).
3. Antagonist Pre-incubation:
-
Remove the culture medium from the cells.
-
Add the prepared dilutions of CGP 20712A to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
4. Agonist Stimulation:
-
Prepare a solution of a β-adrenergic receptor agonist (e.g., isoproterenol, adrenaline) at a concentration that elicits a submaximal response (e.g., EC80). The agonist should be diluted in assay buffer.
-
Add the agonist solution to the wells containing the antagonist.
-
Incubate for a time sufficient to induce a measurable downstream effect (e.g., cAMP accumulation, calcium mobilization). This time will be dependent on the specific signaling pathway being investigated.
5. Signal Detection:
-
Lyse the cells and measure the downstream signal using a suitable detection kit (e.g., cAMP assay kit, calcium flux assay kit).
-
Read the plate on a compatible plate reader.
6. Data Analysis:
-
Plot the agonist response against the antagonist concentration.
-
Calculate the IC50 of CGP 20712A, which is the concentration that inhibits 50% of the agonist-induced response.
Experimental Workflow Diagram
References
Technical Support Center: A Guide to Using CGP 20712
Welcome to the technical support center for CGP 20712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this highly selective β1-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective competitive antagonist of the β1-adrenergic receptor.[1][2] Its primary mechanism involves binding to the β1-adrenoceptor, thereby blocking the binding of endogenous catecholamines like adrenaline and noradrenaline and inhibiting their downstream signaling effects.[1][2]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the β1-adrenoceptor over other adrenergic receptor subtypes. It has been reported to be approximately 10,000-fold more selective for β1-adrenoceptors compared to β2-adrenoceptors.[3][4] Its selectivity for β1 over β3-adrenoceptors is also substantial, at over 4,000-fold.[5]
Q3: At what concentration does this compound start to lose its selectivity for the β1-adrenoceptor?
A3: While highly selective, at very high concentrations, this compound can begin to interact with β2-adrenoceptors. For instance, in some experimental systems, concentrations around 300 nM (which is 1,000 times its KB for β1-adrenoceptors) have been used to unmask β2-adrenoceptor effects.[6] It is crucial to use the lowest effective concentration to maintain selectivity and avoid off-target effects.
Q4: Can this compound be used to differentiate between β1- and β2-adrenoceptor populations in a tissue sample?
A4: Yes, due to its high selectivity, this compound is a valuable tool for quantifying the relative proportions of β1- and β2-adrenoceptors in a given tissue using techniques like radioligand binding competition assays.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in radioligand binding assays.
-
Potential Cause: High non-specific binding of the radioligand.
-
Troubleshooting Tip: Optimize the concentration of the radioligand; ideally, it should be at or below its Kd value. Ensure the purity of the radioligand. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also help reduce binding to the filter itself.[7]
-
-
Potential Cause: Degradation of the receptor preparation.
-
Troubleshooting Tip: Ensure proper storage and handling of cell membranes or tissue homogenates. Work quickly and on ice to minimize protein degradation.
-
-
Potential Cause: Incomplete removal of unbound radioligand.
-
Troubleshooting Tip: Optimize the washing steps by increasing the number of washes or the volume of ice-cold wash buffer.[8]
-
Issue 2: Unexpected or variable results in cAMP assays.
-
Potential Cause: High basal cAMP levels.
-
Troubleshooting Tip: This may be due to using too many cells per well. Try reducing the cell density.[9]
-
-
Potential Cause: Agonist-stimulated cAMP response is too low.
-
Potential Cause: Inaccurate assessment of antagonist potency.
-
Troubleshooting Tip: Ensure that the agonist concentration used is appropriate (typically around the EC50 to EC80) and that the assay is within its linear range.[12] For competitive antagonists like this compound, consider performing a Schild analysis to determine the pA2 value, which provides a more accurate measure of potency.
-
Issue 3: Suspected off-target effects at higher concentrations.
-
Potential Cause: Loss of selectivity at concentrations significantly above the Ki for the β1-adrenoceptor.
-
Troubleshooting Tip: Perform a dose-response curve for this compound to determine the optimal concentration that provides maximal β1-adrenoceptor blockade without engaging other receptors. When possible, use a selective β2-adrenoceptor antagonist (e.g., ICI 118,551) as a control to confirm that the observed effects are not mediated by β2-adrenoceptors.[6]
-
Quantitative Data
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity vs. β1 |
| β1-adrenoceptor | 0.3[1][2] | 0.7 | - |
| β2-adrenoceptor | ~3000 | ~7000 | ~10,000-fold[3] |
| β3-adrenoceptor | ~12500 | - | ~4169-fold[5] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Receptor Subtype Proportions
Objective: To determine the relative density of β1- and β2-adrenoceptors in a cell membrane preparation using [3H]-dihydroalprenolol ([3H]-DHA) as the radioligand and this compound as the competing ligand.
Materials:
-
Cell membrane preparation
-
[3H]-DHA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add the different concentrations of this compound to the wells.
-
Add a constant concentration of [3H]-DHA to all wells (typically at a concentration close to its Kd).
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a separate set of wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data by plotting the percentage of specific binding against the log concentration of this compound. A biphasic curve will indicate the presence of two binding sites (β1 and β2), and the data can be fitted to a two-site competition model to determine the proportion of each receptor subtype.
Protocol 2: cAMP Assay to Determine the Potency of this compound
Objective: To determine the IC50 and Ki of this compound in inhibiting agonist-stimulated cAMP production in cells expressing the β1-adrenoceptor.
Materials:
-
Cells expressing the human β1-adrenoceptor
-
A β-adrenergic agonist (e.g., isoproterenol)
-
This compound
-
Cell culture medium
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Aspirate the cell culture medium and wash the cells with buffer.
-
Add the different concentrations of this compound to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Add the agonist solution to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CGP 20712 and Metoprolol: β1-Adrenoceptor Selectivity
In the landscape of cardiovascular pharmacology, the selectivity of β-adrenoceptor antagonists is a critical determinant of their therapeutic efficacy and side-effect profile. This guide provides a detailed comparison of two notable β1-selective antagonists: the experimental tool CGP 20712 and the widely used clinical drug metoprolol. The focus of this analysis is their differential selectivity for the β1-adrenoceptor over the β2-adrenoceptor, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Receptor Affinity and Selectivity
The binding affinity of a drug for its receptor is a key measure of its potency and selectivity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The selectivity ratio is calculated from the ratio of these values for the β2-adrenoceptor to the β1-adrenoceptor.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50) | β1/β2 Selectivity Ratio | Reference |
| This compound | β1-adrenoceptor | Ki: 0.3 nM | ~500 - 10,000 fold | [1][2][3] |
| β2-adrenoceptor | - | |||
| Metoprolol (S-enantiomer) | β1-adrenoceptor | -log Ki: 7.73 (Ki ≈ 18.6 nM) | ~30 - 40 fold | [4][[“]] |
| β2-adrenoceptor | -log Ki: 6.28 (Ki ≈ 525 nM) | [4] | ||
| Metoprolol (racemic) | β1-adrenoceptor | log Kd: -7.26 (Kd ≈ 55 nM) | ~2.3 fold (based on this specific study) | [6] |
| β2-adrenoceptor | log Kd: -6.89 (Kd ≈ 129 nM) | [6] |
As the data indicates, this compound exhibits exceptionally high selectivity for the β1-adrenoceptor, with reports showing its affinity for β1 is 501 to as much as 10,000 times greater than for the β2-adrenoceptor[1][3]. Metoprolol is also recognized as a β1-selective antagonist, but its selectivity is considerably lower than that of this compound, generally in the range of 30 to 40-fold[[“]]. It is important to note that metoprolol is used clinically as a racemic mixture, and its S-enantiomer possesses a higher affinity for β-adrenoceptors than the R-enantiomer[4].
Experimental Protocols
The determination of binding affinities and selectivity of compounds like this compound and metoprolol primarily relies on in vitro radioligand binding assays.
Radioligand Binding Assay
This technique is used to quantify the interaction of a radiolabeled ligand with a receptor.
Objective: To determine the binding affinity (Kd or Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., CHO cells stably expressing human β1- or β2-adrenoceptors).
-
A radioligand that binds to the receptor of interest (e.g., ³H-CGP 12177 or ¹²⁵I-cyanopindolol).
-
The unlabeled test compound (e.g., this compound or metoprolol).
-
Incubation buffer and filtration apparatus.
Procedure:
-
Incubation: A constant concentration of the radioligand and cell membranes/whole cells are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. selleckchem.com [selleckchem.com]
CGP 20712: A Comparative Guide for the Discerning Researcher
For researchers, scientists, and drug development professionals, the selection of a suitable beta-1 adrenergic antagonist is a critical decision. This guide provides a comprehensive comparison of CGP 20712 with other prominent beta-1 selective antagonists, supported by experimental data and detailed protocols to inform your research.
This compound (also known as CGP 20712A) is a highly selective beta-1 adrenoceptor antagonist. Its primary mechanism of action involves competitively binding to beta-1 receptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous catecholamines like norepinephrine and epinephrine.[1][2] This blockade leads to a reduction in heart rate and myocardial contractility.[1][3]
Performance Comparison of Beta-1 Adrenergic Antagonists
The defining characteristic of a beta-1 selective antagonist is its preferential binding to the beta-1 adrenoceptor over other beta-adrenoceptor subtypes (beta-2 and beta-3). This selectivity is crucial for minimizing off-target effects. For instance, blockade of beta-2 adrenoceptors can lead to bronchoconstriction, a significant concern for patients with respiratory conditions.
The following tables summarize the binding affinities (pKi) and selectivity profiles of this compound and other commonly used beta-1 selective antagonists. The data is derived from whole-cell and membrane binding assays using human recombinant receptors.
| Antagonist | pKi for human β1-adrenoceptor | Cell/Membrane Type |
| CGP 20712A | 8.81 ± 0.03 | CHO cells |
| Bisoprolol | 8.68 | CHO cells |
| Metoprolol | 7.64 | CHO cells |
| Atenolol | 6.88 | CHO cells |
Table 1: Binding affinities (pKi) of selected beta-1 adrenergic antagonists for the human beta-1 adrenoceptor. Data from Baker, 2005.
| Antagonist | β1/β2 Selectivity Ratio | β1/β3 Selectivity Ratio |
| CGP 20712A | 501 | 4169 |
| Bisoprolol | 14 | - |
| Metoprolol | 2.3 | - |
| Atenolol | 4.7 | - |
Table 2: Selectivity ratios of selected beta-1 adrenergic antagonists. A higher ratio indicates greater selectivity for the beta-1 adrenoceptor. Data from Baker, 2005 and Taylor & Francis Online, 2024.[4][5]
As the data illustrates, CGP 20712A exhibits significantly higher selectivity for the beta-1 adrenoceptor compared to other commonly used "cardioselective" beta-blockers like metoprolol and atenolol.[4] While bisoprolol shows good beta-1 selectivity, CGP 20712A remains the standout compound in terms of its precise targeting of the beta-1 subtype.[4][5]
Experimental Methodologies
The quantitative data presented in this guide is primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human beta-1, beta-2, or beta-3 adrenoceptor are cultured to confluence. The cells are then harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[6]
-
Binding Reaction: In a 96-well plate, the cell membranes (containing the target receptor) are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) and varying concentrations of the unlabeled antagonist being tested (the "competitor," e.g., CGP 20712A).[7][8]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[6][7]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the production of the second messenger cyclic AMP (cAMP) following agonist stimulation of the beta-1 adrenoceptor.
Protocol:
-
Cell Culture: Cells expressing the beta-1 adrenoceptor (e.g., CHO or HEK293 cells) are seeded in a multi-well plate and grown to near confluence.
-
Pre-incubation with Antagonist: The cells are washed and then pre-incubated with varying concentrations of the antagonist (e.g., CGP 20712A) for a specific period.
-
Agonist Stimulation: A beta-adrenoceptor agonist (e.g., isoproterenol) is added to the wells to stimulate the production of cAMP. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, including competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or bioluminescence-based assays (e.g., GloSensor™ cAMP Assay).[9][10][11]
-
Data Analysis: The results are plotted as the amount of cAMP produced versus the concentration of the antagonist. An IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Beta-1 Adrenergic Signaling Pathway
The beta-1 adrenoceptor is a G-protein-coupled receptor (GPCR). Upon binding of an agonist, it activates a canonical signaling pathway that is crucial for regulating cardiac function.
-
Agonist Binding: An agonist (e.g., norepinephrine) binds to the beta-1 adrenoceptor.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium levels and enhanced myocardial contractility and heart rate.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. GloSensor™ cAMP Assay Protocol [promega.jp]
Validating the Specificity of CGP 20712: A Comparative Guide for New Model Systems
For researchers venturing into new model systems, meticulous validation of tool compounds is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive framework for validating the specificity of CGP 20712, a potent and highly selective β1-adrenergic receptor antagonist, by comparing its performance against other commonly used β-blockers. Detailed experimental protocols and data presentation formats are provided to aid in this critical process.
Comparative Selectivity Profile of β1-Adrenergic Antagonists
This compound is distinguished by its exceptional selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor, a property that is crucial for dissecting the specific roles of these receptor subtypes in physiological and pathological processes.[1][2][3][4] A comparative analysis of binding affinities (Ki) and inhibitory potencies (IC50) highlights the superior selectivity of this compound.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β2/β1) | β1-AR IC50 (nM) |
| This compound | 0.3 - 0.46 | 1500 - 4700 | ~3200 - 10,000 | 0.7 |
| Betaxolol | 3.4 | 35 | ~10 | 6 |
| Atenolol | 37 | 1460 | ~39 | - |
| Metoprolol | 48 | 1960 | ~41 | - |
| Bisoprolol | 10 | 190 | 19 | - |
| Propranolol | 1.1 | 0.8 | ~0.7 (non-selective) | - |
| ICI 118,551 | 49.5 | 0.7 | ~0.014 (β2-selective) | - |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell system used. The data presented here are aggregated from multiple sources for comparative purposes.
Experimental Workflow for Specificity Validation
Validating the specificity of this compound in a new model system requires a systematic approach, beginning with fundamental receptor binding assays and progressing to functional cellular assays.
Key Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for directly assessing the interaction of a compound with its receptor target.[5]
a. Membrane Preparation from a New Model System:
-
Homogenize cells or tissues from the new model system in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
b. Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a suitable radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]cyanopindolol ([125I]CYP)).
-
For each concentration, prepare parallel tubes containing a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium (this should be determined empirically for the new system).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
c. Competition Binding Assay:
-
Incubate a fixed concentration of radioligand (typically at or below its Kd) and a fixed amount of membrane protein with a range of concentrations of the unlabeled competitor (this compound and other β-blockers).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value for each competitor.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the downstream consequences of β1-adrenergic receptor activation or blockade.
-
Prepare membranes from the new model system as described above.
-
Incubate the membranes with a reaction mixture containing ATP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a GTP source.
-
To determine antagonist activity, pre-incubate the membranes with varying concentrations of this compound or other antagonists.
-
Initiate the reaction by adding a β-adrenergic agonist (e.g., isoproterenol).
-
Incubate for a defined period at 37°C.
-
Terminate the reaction (e.g., by boiling or adding EDTA).
-
Measure the amount of cAMP produced using a commercially available ELISA or radioimmunoassay kit.
-
Generate dose-response curves to determine the IC50 of the antagonists in inhibiting agonist-stimulated adenylyl cyclase activity.
β1-Adrenergic Receptor Signaling Pathway
Understanding the signaling pathway is crucial for interpreting functional assay data. This compound acts by competitively blocking the binding of agonists like norepinephrine and epinephrine to the β1-adrenergic receptor, thereby preventing the activation of the downstream Gs protein-adenylyl cyclase-cAMP cascade.
Conclusion
By following this structured approach, researchers can rigorously validate the specificity of this compound in their chosen model system. This process of generating comparative data and confirming functional antagonism is essential for building a solid foundation for subsequent investigations into the specific roles of the β1-adrenergic receptor. The high selectivity of this compound, when properly validated, makes it an invaluable tool for precise pharmacological studies.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
CGP 20712: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
CGP 20712 is a widely utilized antagonist, celebrated for its high selectivity for the β1-adrenergic receptor. This attribute makes it an invaluable tool in distinguishing β1- from β2-adrenergic receptor subtypes in experimental settings. This guide provides a comprehensive comparison of this compound's binding affinity and functional activity at its primary target and key off-target receptors, supported by experimental data and detailed protocols.
Comparative Binding Affinity of this compound
This compound exhibits a profound selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor. This high degree of selectivity is a cornerstone of its utility in pharmacological research. The binding affinities, expressed as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify this selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) | Selectivity (β2/β1) |
| β1-Adrenergic Receptor | ~0.3 nM[1][2] | ~0.7 nM[3][4] | ~10,000-fold[3][4] |
| β2-Adrenergic Receptor | - | ~7,000 nM | - |
Note: Lower Ki and IC50 values indicate higher binding affinity. The selectivity ratio is calculated from the IC50 values.
While extensively characterized for its interaction with β-adrenergic subtypes, comprehensive data on the cross-reactivity of this compound with other G-protein coupled receptor (GPCR) families, such as serotonin, dopamine, or muscarinic receptors, is not widely available in the public domain. Researchers should exercise caution when interpreting results in complex biological systems where multiple receptor types are present.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional antagonism of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors
-
[³H]Dihydroalprenolol ([³H]DHA) or [¹²⁵I]Cyanopindolol ([¹²⁵I]CYP) as the radioligand
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptors. Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of cell membranes and radioligand to each well.
-
Competition: Add increasing concentrations of this compound to the wells. For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Competition Binding Assay Workflow
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Objective: To determine the functional antagonism of this compound at β1- and β2-adrenergic receptors.
Materials:
-
Intact cells expressing β1- or β2-adrenergic receptors
-
Isoproterenol (a non-selective β-agonist)
-
This compound
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to an appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for functional antagonism.
Signaling Pathways
β-adrenergic receptors are G-protein coupled receptors that primarily signal through the activation of adenylyl cyclase and the subsequent production of cAMP. However, there are important distinctions in the signaling pathways of β1 and β2 subtypes.
β1-Adrenergic Receptor Signaling Pathway
The β1-adrenergic receptor exclusively couples to the stimulatory G-protein (Gs), leading to a robust increase in intracellular cAMP levels upon agonist stimulation. This pathway is the primary mechanism for the positive inotropic and chronotropic effects in the heart. This compound acts as a competitive antagonist at this receptor, blocking the binding of agonists and thereby inhibiting this signaling cascade.
β2-Adrenergic Receptor Signaling Pathway
The β2-adrenergic receptor exhibits dual coupling, interacting with both the stimulatory G-protein (Gs) and the inhibitory G-protein (Gi). While the Gs-mediated pathway is similar to that of the β1 receptor, the Gi-coupling can lead to the inhibition of adenylyl cyclase, modulating the overall cellular response. This dual functionality allows for more complex and tissue-specific signaling outcomes. Due to its significantly lower affinity for the β2-receptor, this compound is a very weak antagonist of these pathways.
References
A Comparative Analysis of CGP 20712 and Atenolol: Unraveling β1-Adrenergic Receptor Antagonism
In the landscape of cardiovascular research and pharmacology, the precise targeting of β-adrenergic receptors remains a cornerstone of therapeutic development. Among the antagonists for the β1-adrenergic receptor, CGP 20712 and atenolol are two compounds frequently utilized in experimental and clinical settings, respectively. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these critical tools.
Mechanism of Action and Receptor Selectivity
Both this compound and atenolol function as competitive antagonists at β1-adrenergic receptors, primarily located in cardiac tissue.[1] By blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine, they inhibit the downstream signaling cascade that leads to increased heart rate, myocardial contractility, and blood pressure.[1]
The key distinction between these two antagonists lies in their selectivity for the β1 receptor subtype over the β2 subtype, which is prevalent in bronchial and vascular smooth muscle. This compound is renowned for its exceptionally high selectivity for the β1-adrenoceptor, exhibiting a potency that is approximately 10,000 times greater for β1 over β2 receptors. In contrast, while atenolol is classified as a cardioselective β1-antagonist, its selectivity is markedly lower than that of this compound.[2] This difference in selectivity has significant implications for research applications, where precise receptor subtype isolation is paramount, and for potential clinical side-effect profiles.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and atenolol for β1 and β2-adrenergic receptors. Lower values indicate higher affinity and potency.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Selectivity (β2 Ki / β1 Ki) |
| This compound | β1 | 0.3[1][3] | 0.7 | ~10,000 |
| β2 | ~3000 | - | ||
| Atenolol | β1 | ~40-60 | - | ~40[2] |
| β2 | ~1600-2400 | - |
Note: Ki and IC50 values can vary slightly between studies depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Determination of Ki
This protocol outlines the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and atenolol for β1 and β2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target β-adrenergic receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radioligand with high affinity for β-adrenergic receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).
-
A range of concentrations of the unlabeled competitor drug (this compound or atenolol).
-
The prepared cell membranes.
-
-
To distinguish between β1 and β2 binding, subtype-selective unlabeled ligands can be used to mask one of the receptor populations. For instance, a high concentration of a β2-selective antagonist can be used to isolate binding to β1 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-antagonist (e.g., propranolol).
3. Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to measure the antagonistic effect of this compound and atenolol on agonist-stimulated cyclic AMP (cAMP) production.
1. Cell Culture and Treatment:
-
Cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or atenolol) for a defined period.
2. Agonist Stimulation:
-
A β-adrenergic agonist (e.g., isoproterenol) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
The cells are incubated for a further period to allow for cAMP production.
3. Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each sample is determined from the standard curve.
-
The data are plotted as the percentage of the maximal agonist response versus the log concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production, is determined by non-linear regression analysis.
Visualizations
Caption: β1-Adrenergic Receptor Signaling Pathway and Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Confirming β1-adrenoceptor Blockade: A Comparative Guide to CGP 20712
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP 20712 with other antagonists for confirming β1-adrenoceptor blockade. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate tools for their studies.
Introduction to β1-adrenoceptor Blockade and this compound
The β1-adrenoceptor, a G-protein coupled receptor predominantly expressed in cardiac tissue, plays a crucial role in regulating heart rate and contractility.[1][2] Selective blockade of this receptor is a key therapeutic strategy for various cardiovascular diseases. Confirmation of β1-adrenoceptor blockade is essential in drug discovery and pharmacological research to characterize the selectivity and potency of new chemical entities.
This compound is a highly potent and selective β1-adrenoceptor antagonist.[3][4] Its primary mechanism of action is the competitive binding to β1-adrenoceptors, thereby preventing the binding of endogenous catecholamines like adrenaline and noradrenaline.[4][5] This blockade inhibits the downstream signaling cascade, primarily the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2]
Comparative Analysis of β1-adrenoceptor Antagonists
The efficacy of a β1-adrenoceptor antagonist is determined by its affinity (Ki) and selectivity for the β1 subtype over other adrenoceptor subtypes, particularly β2 and β3. High selectivity is crucial to minimize off-target effects.
| Compound | Target Receptor | Ki (nM) | Selectivity (β1 vs β2) | Selectivity (β1 vs β3) | Reference |
| CGP 20712A | β1-adrenoceptor | 0.3 | ~500 - 10,000 fold | ~4169 fold | [4][6][7][8] |
| ICI 118,551 | β2-adrenoceptor | - | 543-fold (for β2 over β1) | 661-fold (for β2 over β3) | [6][7] |
| Bisoprolol | β1-adrenoceptor | - | 14 - 19.7 fold | - | [6][9] |
| Metoprolol | β1-adrenoceptor | - | Lower than Bisoprolol | - | [9] |
| Carvedilol | β1/β2/α1-adrenoceptor | - | Slight β2 selectivity | - | [6] |
| Nebivolol | β1-adrenoceptor | - | 3 - 4 fold | - | [9] |
As the data indicates, CGP 20712A exhibits exceptional selectivity for the β1-adrenoceptor, making it a valuable research tool for specifically isolating and studying β1-adrenoceptor function.[6][7]
Experimental Protocols for Confirming β1-adrenoceptor Blockade
Two primary experimental approaches are widely used to confirm β1-adrenoceptor blockade: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and is considered the gold standard for determining the affinity of a compound for its target.[10] Competition binding assays with this compound are used to confirm its interaction with the β1-adrenoceptor.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing β1-adrenoceptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[11]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.[11]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[11]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]CYP)).[8][12]
-
Add increasing concentrations of the unlabeled competitor, CGP 20712A.[12]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the CGP 20712A concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value of CGP 20712A.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.[11] A biphasic curve in tissues with mixed β1/β2 populations confirms the high selectivity of CGP 20712A for the β1-adrenoceptor.[8]
-
Functional Assay (cAMP Measurement)
This assay measures the biological response following receptor activation or blockade. For β1-adrenoceptors, this typically involves quantifying the levels of the second messenger, cyclic AMP (cAMP).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells endogenously or recombinantly expressing β1-adrenoceptors.
-
Pre-incubate the cells with varying concentrations of CGP 20712A for a defined period.
-
Stimulate the cells with a known β-adrenoceptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).[13][14] These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[15][16]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the CGP 20712A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CGP 20712A for the inhibition of agonist-stimulated cAMP production.
-
This IC50 value represents the functional potency of CGP 20712A as a β1-adrenoceptor antagonist.
-
Visualizing Key Processes
To further clarify the experimental and biological concepts, the following diagrams illustrate the β1-adrenoceptor signaling pathway and the workflows of the described assays.
Caption: β1-Adrenoceptor signaling cascade.
Caption: Radioligand binding assay workflow.
Caption: Functional cAMP assay workflow.
Conclusion
This compound stands out as a superior tool for the specific confirmation of β1-adrenoceptor blockade in a research setting due to its high potency and exceptional selectivity. The experimental protocols detailed in this guide, namely radioligand binding and functional cAMP assays, provide robust methods for characterizing the interaction of this compound and other antagonists with the β1-adrenoceptor. By employing these techniques, researchers can confidently and accurately delineate the pharmacological properties of novel compounds targeting this critical receptor.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
CGP 20712: A Comparative Guide to its High Selectivity for the β1-Adrenoceptor
For researchers and professionals in drug development, the selection of a highly selective antagonist is critical for targeted therapeutic action and minimizing off-target effects. This guide provides a comprehensive comparison of CGP 20712, a potent and highly selective β1-adrenoceptor antagonist, with other commonly used β-blockers. The data presented herein, derived from robust scientific studies, validates the superior selectivity profile of this compound.
Quantitative Comparison of β-Adrenoceptor Antagonist Selectivity
The selectivity of a β-adrenoceptor antagonist is a crucial determinant of its pharmacological profile. High selectivity for the β1-adrenoceptor, predominantly found in cardiac tissue, is desirable for cardiovascular applications, as it reduces the likelihood of side effects associated with the blockade of β2-adrenoceptors in the lungs (bronchoconstriction) and other tissues.
A key study conducted by Baker (2005) utilized whole-cell radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, and β3-adrenoceptor subtypes to determine the affinity of various antagonists. The results from this and other studies are summarized in the table below, highlighting the exceptional selectivity of this compound.[1][2][3][4]
| Antagonist | Primary Target | β1 Selectivity Ratio (vs. β2) | β1 Selectivity Ratio (vs. β3) | Other Notable Selectivities |
| CGP 20712A | β1 | 501-fold [1][2][4] | 4169-fold [1][2][4] | Ki of 0.3 nmol/L for β1[5][6] |
| ICI 118,551 | β2 | 0.0018-fold (550-fold β2 selective)[1][2][4] | 0.0015-fold (661-fold β2 selective)[1][2][4] | |
| Bisoprolol | β1 | 14-fold[1] | - | |
| Betaxolol | β1 | ~35-fold[7] | - | |
| Atenolol | β1 | ~35-fold[7] | - | |
| Metoprolol | β1 | Practically equal to atenolol | - | |
| Propranolol | β1/β2 (Non-selective) | ~0.5-fold (2-fold β2 selective)[7] | - | |
| Timolol | β1/β2 (Non-selective) | 0.038-fold (26-fold β2 selective) | - |
Note: Selectivity ratios are calculated from the ratio of affinity constants (Ki or Kd values). A higher number indicates greater selectivity for the β1-adrenoceptor over the other subtypes.
Experimental Protocols
The high selectivity of this compound has been validated through rigorous experimental protocols, primarily radioligand binding assays. These assays are considered the gold standard for quantifying receptor densities and ligand affinities.[8]
Radioligand Competition Binding Assay
This technique is used to determine the affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for β1, β2, and β3-adrenoceptors.
Methodology:
-
Cell Culture: CHO cell lines stably expressing a single subtype of the human β-adrenoceptor (β1, β2, or β3) are cultured to confluence.
-
Radioligand: A non-selective, high-affinity radioligand, such as ³H-CGP 12177 or ¹²⁵I-cyanopindolol, is used to label the β-adrenoceptors.[1][2][3][4][9]
-
Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist being tested (e.g., CGP 20712A, ICI 118,551).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligands are then removed by washing.
-
Quantification: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of a radioligand competition binding assay.
Signaling Pathways and Mechanism of Action
β-adrenoceptors are G-protein coupled receptors that, upon activation by catecholamines like adrenaline and noradrenaline, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), leading to various cellular responses.
This compound acts as a competitive antagonist at the β1-adrenoceptor. By binding to the receptor, it prevents the binding of endogenous catecholamines, thereby blocking the downstream signaling cascade. Its high selectivity ensures that this blockade is primarily restricted to β1-adrenoceptors.
The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of intervention for antagonists like this compound.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of <i>β</i>‐adrenoceptor antagonists at the human <i>β</i>1, <i>β</i>2 and <i>β</i>3 adrenoceptors [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CGP 20712 and ICI 118,551: Selective Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CGP 20712 and ICI 118,551, two widely used antagonists for the study of β-adrenergic receptor subtypes. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their receptor binding profiles and functional activities.
Introduction
This compound is a highly selective antagonist for the β1-adrenergic receptor, while ICI 118,551 is a potent and selective antagonist for the β2-adrenergic receptor.[1] Their high selectivity makes them invaluable tools for differentiating between β1- and β2-adrenergic receptor-mediated effects in various physiological and pathological processes. This guide will delve into their comparative binding affinities, selectivity, and the experimental methodologies used to determine these properties.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and selectivity ratios of this compound and ICI 118,551 for human β1 and β2-adrenergic receptors as determined by in vitro radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound and ICI 118,551 at Human β-Adrenergic Receptors
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Reference |
| This compound | 0.3 | ~1500-10,000 | [2][3] |
| ICI 118,551 | ~49.5-240 | 0.7 | [4][5] |
Table 2: Selectivity Ratios of this compound and ICI 118,551
| Compound | Selectivity for β1 over β2 | Selectivity for β2 over β1 | Reference |
| This compound | ~500 to 10,000-fold | - | [3][6][7] |
| ICI 118,551 | - | ~100 to 550-fold | [1][6][8] |
Experimental Protocols
The data presented above are typically generated using competitive radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., this compound or ICI 118,551) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and ICI 118,551 for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).
-
Unlabeled antagonists: this compound, ICI 118,551.
-
Non-selective antagonist for determining non-specific binding (e.g., Propranolol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of radioligand (e.g., 0.1-1.0 nM [³H]-CGP 12177).
-
Increasing concentrations of the competing unlabeled ligand (this compound or ICI 118,551) across a wide range (e.g., 10⁻¹² to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).
-
For total binding wells, add only the radioligand and membranes.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
Objective: To determine the functional potency (IC50) of this compound and ICI 118,551 in blocking agonist-induced cAMP production.
Materials:
-
Whole cells expressing either β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
A non-selective β-agonist (e.g., Isoprenaline).
-
Antagonists: this compound, ICI 118,551.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of the antagonist (this compound or ICI 118,551) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 of isoprenaline) to all wells except the basal control and incubate for a further period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP response, is determined by non-linear regression.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for β1 and β2-adrenergic receptors and the points of action for this compound and ICI 118,551.
Caption: β1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Caption: β2-Adrenergic Receptor Signaling Pathway and Inhibition by ICI 118,551.
Experimental Workflows
The following diagrams outline the experimental workflows for the described assays.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for cAMP Accumulation Functional Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Efficacy of CGP 20712 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGP 20712's performance against other beta-adrenergic receptor antagonists, supported by experimental data from functional assays. We detail the methodologies for key experiments and present quantitative data in structured tables for ease of comparison.
Introduction to this compound
This compound is a highly potent and selective β1-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves competitively binding to β1-adrenergic receptors, thereby inhibiting the downstream signaling typically initiated by endogenous catecholamines like adrenaline and noradrenaline.[1][3] This high selectivity makes it an invaluable pharmacological tool for differentiating between β1- and β2-adrenoceptor-mediated effects in various physiological and pathological models.[4][5][6]
Comparative Performance Data
The efficacy of this compound is best understood when compared to other adrenergic receptor antagonists. The tables below summarize key performance metrics such as binding affinity (Ki) and inhibitory concentration (IC50) against β1 and β2-adrenoceptors.
Table 1: Antagonist Potency at β1-Adrenoceptors
| Compound | Type | IC50 (nM) | Ki (nM) |
| This compound | β1-selective antagonist | 0.7[2] | 0.3[1][3] |
| Metoprolol | β1-selective antagonist | - | - |
| Propranolol | Non-selective β-antagonist | - | 9.55 (pKi)¹[7] |
¹Data presented as pKi, which is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.
Table 2: Selectivity Profile of Adrenergic Antagonists
| Compound | Selectivity | Fold Selectivity (β1 vs. β2) | Notes |
| This compound | Highly β1-selective | ~10,000-fold[2] | The distinct biphasic curve in competition binding assays demonstrates clear differentiation between β1 and β2 receptors.[4][5] |
| ICI 118,551 | Highly β2-selective | ~70-fold (for β2 over β1)[8] | Commonly used in conjunction with this compound to isolate β2-receptor mediated effects.[8][9][10] |
| Metoprolol | β1-selective ("cardioselective") | - | A clinically used β-blocker, often compared with carvedilol in functional studies.[11] |
| Propranolol | Non-selective | - | Blocks both β1 and β2 receptors with similar affinity.[12] |
Experimental Protocols
Detailed methodologies are crucial for the validation of experimental findings. Below are protocols for key functional assays used to determine the efficacy of this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) and selectivity of this compound for β1- and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing β1- and β2-adrenoceptors (e.g., rat neocortex for a mixed population, rat cerebellum for a more homogenous β1 population).[4][5]
-
Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-antagonist.
-
This compound and other competing ligands (e.g., ICI 118,551).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]DHA.
-
Add varying concentrations of the unlabeled competitor ligand (this compound). A typical concentration range might be from 10⁻¹² M to 10⁻⁵ M.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Plot the percentage of specific [3H]DHA binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation. A plateau in the curve for mixed receptor populations (like the neocortex) at around 100 nM of this compound indicates its high selectivity for β1- over β2-receptors.[5][6]
Protocol 2: Functional Assay of Chronotropic Effects
This ex vivo assay measures the effect of β-adrenergic compounds on the heart rate of isolated atrial preparations.
Objective: To assess the ability of this compound to antagonize the positive chronotropic (heart rate-increasing) effects of adrenergic agonists.
Materials:
-
Isolated right atria from rats.[9]
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Force transducer to measure atrial contraction rate.
-
Adrenergic agonist (e.g., adrenaline, noradrenaline).
-
This compound.
Procedure:
-
Mount the isolated rat right atria in the organ bath.
-
Allow the preparation to equilibrate until a stable spontaneous contraction rate is achieved.
-
Generate a cumulative concentration-response curve for an agonist like adrenaline to establish a baseline.
-
Wash out the agonist and allow the preparation to return to its basal rate.
-
Pre-incubate the atria with a specific concentration of this compound (e.g., 300 nM) for a set period.[9]
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
A rightward shift in the agonist's concentration-response curve indicates competitive antagonism by this compound. The magnitude of this shift can be used to calculate the antagonist's potency.
-
The use of this compound can unmask β2-adrenoceptor-mediated effects at high agonist concentrations, which appear as a biphasic response curve.[9]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical β1-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: β1-Adrenergic signaling pathway and antagonism by this compound.
Experimental Workflow Diagram
This diagram outlines the workflow for a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A: a useful tool for quantitating beta 1- and beta 2-adrenoceptors. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quantitative assessment of central beta 1- and beta 2-adrenoceptor regulation using this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype selective fluorescent ligands based on ICI 118,551 to study the human β2‐adrenoceptor in CRISPR/Cas9 genome‐edited HEK293T cells at low expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beta 1-adrenoceptor antagonist this compound A unmasks beta 2-adrenoceptors activated by (-)-adrenaline in rat sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the intrinsic activity (efficacy) of human adrenergic receptors. Co-expression of beta 1 and beta 2 reveals a lower efficacy for the beta 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of the β-adrenoceptor blockers carvedilol and metoprolol on SQT1- and SQT2-mutant channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
A Comparative Analysis of β1-Blockers Relative to the Highly Selective Antagonist CGP 20712A
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various β1-adrenergic receptor (β1-AR) antagonists is paramount for preclinical research and clinical application. This guide provides a detailed comparison of several β1-blockers against CGP 20712A, a compound renowned for its high selectivity for the β1-adrenoceptor subtype. The data presented herein, derived from peer-reviewed literature, offers a quantitative basis for selecting the most appropriate antagonist for specific experimental needs.
CGP 20712A stands out as a powerful research tool due to its remarkable selectivity for the β1-AR over the β2- and β3-AR subtypes.[1][2] This high degree of selectivity makes it an invaluable reference compound for delineating the pharmacological effects mediated specifically by the β1-adrenoceptor. In contrast, many clinically used β-blockers exhibit a lower degree of selectivity, which can lead to off-target effects, primarily through blockade of β2-adrenoceptors in tissues such as the airways.[1][2]
Quantitative Comparison of Binding Affinities and Selectivity
The following tables summarize the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) and selectivity ratios of various β-blockers compared to CGP 20712A at human β1-, β2-, and β3-adrenoceptors. The data is compiled from studies utilizing radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the respective human adrenoceptor subtypes.
Table 1: Binding Affinities (pKi) of β-Blockers at Human β-Adrenoceptor Subtypes
| Compound | pKi at β1-AR | pKi at β2-AR | pKi at β3-AR | Reference |
| CGP 20712A | 9.0 ± 0.1 | 6.3 ± 0.1 | 5.4 ± 0.1 | [1] |
| Atenolol | 6.9 ± 0.1 | 5.4 ± 0.1 | 4.3 ± 0.1 | [1] |
| Betaxolol | 8.2 ± 0.1 | 6.5 ± 0.1 | 5.2 ± 0.1 | [1] |
| Bisoprolol | 8.1 ± 0.1 | 6.5 ± 0.1 | 5.6 ± 0.1 | [1] |
| Carvedilol | 8.2 ± 0.1 | 8.8 ± 0.1 | 6.0 ± 0.1 | [1] |
| Metoprolol | 7.3 ± 0.1 | 5.9 ± 0.1 | 4.6 ± 0.1 | [1] |
| Nebivolol | 8.0 ± 0.1 | 7.0 ± 0.1 | 5.8 ± 0.1 | [1] |
| Propranolol | 8.3 ± 0.1 | 8.9 ± 0.1 | 6.0 ± 0.1 | [1] |
| Timolol | 8.7 ± 0.1 | 9.4 ± 0.1 | 6.2 ± 0.1 | [1] |
| ICI 118,551 | 6.6 ± 0.1 | 9.2 ± 0.1 | 6.4 ± 0.1 | [1] |
Table 2: Selectivity Ratios of β-Blockers
| Compound | β1 vs β2 Selectivity Ratio | β1 vs β3 Selectivity Ratio | Reference |
| CGP 20712A | 501 | 4169 | [1] |
| Atenolol | 32 | 398 | [1] |
| Betaxolol | 50 | 1000 | [1] |
| Bisoprolol | 40 | 316 | [1] |
| Carvedilol | 0.25 (β2-selective) | 158 | [1] |
| Metoprolol | 25 | 501 | [1] |
| Nebivolol | 10 | 158 | [1] |
| Propranolol | 0.25 (β2-selective) | 200 | [1] |
| Timolol | 0.2 (β2-selective) | 316 | [1] |
| ICI 118,551 | 0.002 (highly β2-selective) | 1.6 | [1] |
Note: Selectivity ratio is calculated as the antilog of the difference in pKi values (Ki of βx / Ki of β1). A value greater than 1 indicates selectivity for β1-AR.
Experimental Protocols
The data presented above were primarily generated using whole-cell and membrane radioligand binding assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of unlabeled β-blockers by measuring their ability to compete with a radiolabeled ligand for binding to β-adrenoceptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing high levels of the human β1-, β2-, or β3-adrenoceptor.
-
Radioligand: ³H-CGP 12177, a non-selective β-adrenoceptor antagonist, is commonly used.[1] Alternatively, ¹²⁵I-cyanopindolol can be utilized.[3]
-
Competing Ligands: CGP 20712A and other β-blockers of interest.
-
Buffers: Hank's Balanced Salt Solution (HBSS) or Tris-based buffers.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Protocol for Whole-Cell Binding Assay:
-
Cell Culture: CHO cells expressing the desired β-adrenoceptor subtype are cultured to confluence in appropriate media.
-
Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Incubation: A fixed concentration of the radioligand (e.g., 0.5 nM ³H-CGP 12177) is incubated with the cells in the presence of increasing concentrations of the competing unlabeled β-blocker.
-
Equilibrium: The incubation is carried out at 37°C for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol for Membrane Binding Assay:
-
Membrane Preparation: Cells are lysed, and the cell membranes are isolated by differential centrifugation.[4]
-
Incubation: A fixed amount of membrane protein is incubated with the radioligand and competing unlabeled ligands in a buffer solution.
-
The subsequent steps of equilibrium, filtration, washing, and quantification are similar to the whole-cell binding assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: β1-Adrenergic Receptor Signaling Pathway and Antagonism.
Caption: Workflow for a Radioligand Competition Binding Assay.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Safe Disposal of CGP 20712: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of CGP 20712, a potent and selective β1-adrenoceptor antagonist, tailored for researchers, scientists, and drug development professionals.
This compound dihydrochloride is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict disposal protocols is therefore essential to mitigate risks to personnel and the environment.
Hazard and Safety Data for this compound Dihydrochloride
A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Prevention) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.[2][3][4]
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent dangerous chemical reactions.[4][5]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused solid compound, contaminated personal protective equipment (gloves, weigh paper), and absorbent materials from spill cleanups, in a designated, compatible, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
-
3. Waste Container Labeling: All hazardous waste containers must be properly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Toxic," "Irritant")
-
The accumulation start date
4. Storage of Hazardous Waste: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][5] The SAA should be inspected weekly for leaks and proper container management.[5]
5. Final Disposal:
-
Never dispose of this compound down the sink or in the regular trash.[2][6] All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling CGP 20712
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of CGP 20712, a potent and selective β1-adrenoceptor antagonist. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Essential Safety and Handling Information
This compound dihydrochloride is a chemical compound that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 1-[2-((3-Carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoromethyl-2-imidazolyl)phenoxy]-2-propanol dihydrochloride |
| Molecular Formula | C23H27Cl2F3N4O5 |
| Molecular Weight | 567.39 g/mol |
| CAS Number | 1216905-73-5 |
Biological Activity
| Parameter | Value |
| IC50 | 0.7 nM (for β1-adrenoceptor) |
| Ki | 0.3 nM |
| Selectivity | ~10,000-fold selectivity for β1 over β2-adrenoceptors |
GHS Hazard Classification
The following table summarizes the GHS hazard classifications for this compound dihydrochloride.
| Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the lifecycle of this compound in a laboratory setting, from receipt to disposal.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.
-
Skin and Body Protection: A lab coat or other protective clothing is required.
Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use appropriate solvents as recommended by the supplier.
-
-
During Experimentation:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear full protective equipment, including a respirator.
-
Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Protocol: β1-Adrenoceptor Radioligand Binding Assay
This compound is frequently used as a selective antagonist in radioligand binding assays to quantify β1-adrenoceptors. The following is a representative protocol.
Materials
-
Cell membranes or tissue homogenates expressing β-adrenoceptors.
-
Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
-
CGP 20712A for determining non-specific binding to β1-receptors.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the β-adrenoceptors of interest.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (β1): Add assay buffer, radioligand, an excess of CGP 20712A, and membrane preparation.
-
Displacement: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For displacement experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
